molecular formula C46H55N9O7S B10832104 JNJ-1013

JNJ-1013

Cat. No.: B10832104
M. Wt: 878.1 g/mol
InChI Key: MHRNVFQJUUXQIG-VIFUUBRESA-N
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Description

JNJ-1013 is a useful research compound. Its molecular formula is C46H55N9O7S and its molecular weight is 878.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H55N9O7S

Molecular Weight

878.1 g/mol

IUPAC Name

N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide

InChI

InChI=1S/C46H55N9O7S/c1-27(29-10-12-30(13-11-29)41-28(2)47-26-63-41)49-44(59)38-23-32(56)24-55(38)45(60)42(46(3,4)5)52-40(57)25-62-33-17-20-54(21-18-33)31-14-15-36(39(22-31)61-6)51-43(58)37-9-7-8-34(50-37)35-16-19-48-53-35/h7-16,19,22,26-27,32-33,38,42,56H,17-18,20-21,23-25H2,1-6H3,(H,48,53)(H,49,59)(H,51,58)(H,52,57)/t27-,32+,38-,42+/m0/s1

InChI Key

MHRNVFQJUUXQIG-VIFUUBRESA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O

Origin of Product

United States

Foundational & Exploratory

JNJ-1013: A Deep Dive into its Mechanism of Action as a Selective IRAK1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1013 has emerged as a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the inflammatory signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, cellular effects, and the experimental evidence that underpins our current understanding. This compound is a proteolysis-targeting chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1]

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker.[1] One end binds to the target protein, IRAK1, while the other end binds to an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1] This simultaneous binding brings IRAK1 into close proximity with the E3 ligase, leading to the polyubiquitination of IRAK1. The cell's proteasome recognizes this polyubiquitin (B1169507) tag as a signal for degradation, resulting in the selective destruction of the IRAK1 protein.[2][3] This degradation mechanism is distinct from traditional enzyme inhibitors, as it eliminates the entire protein, including its scaffolding functions, which are crucial for its role in certain diseases.[4][5]

Signaling Pathway of this compound's Action

The primary context for this compound's activity is in cancers driven by mutations in the MyD88 gene, particularly the L265P mutation found in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[4][6] In this context, the mutant MyD88 protein spontaneously assembles a signaling complex known as the "Myddosome," which constitutively activates IRAK1. This leads to downstream activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways, promoting cell survival and proliferation. This compound-mediated degradation of IRAK1 effectively dismantles this oncogenic signaling cascade.

JNJ_1013_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR_IL1R TLR / IL-1R MyD88_mut Mutant MyD88 (L265P) TLR_IL1R->MyD88_mut Ligand Binding (in WT) Myddosome Myddosome Complex MyD88_mut->Myddosome Spontaneous Assembly IRAK4 IRAK4 Myddosome->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation & Activation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment & Activation STAT3 STAT3 IRAK1->STAT3 Activation Proteasome Proteasome IRAK1->Proteasome Degradation IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB->NFkB Release p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_nuc p-STAT3 p_STAT3->p_STAT3_nuc Dimerization & Translocation JNJ1013 This compound JNJ1013->IRAK1 Binding VHL VHL E3 Ligase JNJ1013->VHL Binding Ub Ubiquitin VHL->Ub Recruits Ub->IRAK1 Polyubiquitination Gene_Expression Pro-survival & Inflammatory Gene Expression NFkB_nuc->Gene_Expression Transcription p_STAT3_nuc->Gene_Expression Transcription

Caption: this compound-mediated degradation of IRAK1 in the MyD88 mutant signaling pathway.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Cell Line Reference
DC50 (IRAK1 Degradation) 3 nMHBL-1[4][6][7]
Dmax (IRAK1 Degradation) 96%HBL-1[7]
IC50 (IRAK1 Binding) 72 nMN/A[1][8]
IC50 (IRAK4 Binding) 443 nMN/A[1][8]
IC50 (VHL Binding) 1071 nMN/A[1][8]
IC50 (Cell Proliferation) 60 nMHBL-1N/A
IC50 (Cell Proliferation) 170 nMOCI-LY10N/A

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Immunoblotting

Objective: To determine the extent of IRAK1 protein degradation and the effect on downstream signaling proteins.

  • Cell Lysis: HBL-1 cells were treated with varying concentrations of this compound for 24 hours. Cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against IRAK1, phospho-IκBα, phospho-STAT3 (Tyr705), cleaved PARP, and a loading control (e.g., GAPDH). Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: HBL-1 and OCI-LY10 cells were seeded in 96-well plates at a specified density.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability was measured using a commercial assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Global Proteomics Assay

Objective: To evaluate the selectivity of this compound-mediated protein degradation across the proteome.

  • Sample Preparation: HBL-1 cells were treated with this compound or a vehicle control. Cells were lysed, and proteins were extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).

  • TMT Labeling: Peptides from different treatment groups were labeled with tandem mass tags (TMT) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra were searched against a human protein database to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples was compared to the vehicle control to identify degraded proteins.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a PROTAC molecule like this compound.

JNJ_1013_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical Evaluation biochem_assays Biochemical Assays (Binding Affinity - IC50) cell_culture Cell Culture (e.g., HBL-1, OCI-LY10) compound_treatment Compound Treatment (Dose-Response) cell_culture->compound_treatment western_blot Immunoblotting (Protein Degradation, Pathway Modulation) compound_treatment->western_blot viability_assay Cell Viability Assay (Anti-proliferative Effects - IC50) compound_treatment->viability_assay proteomics Global Proteomics (Selectivity) compound_treatment->proteomics animal_models Animal Models (e.g., Xenografts) pk_pd_studies Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_models->pk_pd_studies efficacy_studies Efficacy Studies (Tumor Growth Inhibition) pk_pd_studies->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent that operates through a targeted protein degradation mechanism. Its ability to selectively eliminate IRAK1, a key node in oncogenic signaling pathways, particularly in the context of MyD88-mutant lymphomas, underscores the potential of the PROTAC modality. The detailed experimental evidence provides a solid foundation for its mechanism of action, demonstrating potent and selective IRAK1 degradation, downstream pathway inhibition, and anti-proliferative effects in relevant cancer cell models. Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic potential of this compound.

References

JNJ-1013: A Technical Guide to the Selective IRAK1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1013, also known as Degrader-3, is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] Developed as a proteolysis-targeting chimera (PROTAC), this compound presents a novel therapeutic strategy by targeting the scaffolding function of IRAK1, which is crucial for the survival of certain cancer cells, rather than its kinase activity alone.[2][3] This is particularly relevant in diseases like Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) harboring MyD88 mutations, where the scaffolding function of IRAK1 is essential for tumor cell survival.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Core Properties of this compound

PropertyValueReference
Chemical Formula C46H55N9O7S[1]
Molecular Weight 878.06 g/mol [1]
CAS Number 2597343-08-1[1]
Mechanism of Action PROTAC-mediated degradation of IRAK1 via VHL E3 ligase recruitment[3]

Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to IRAK1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of IRAK1, marking it for degradation by the proteasome. By eliminating the IRAK1 protein, this compound effectively abrogates both its kinase and scaffolding functions.

cluster_0 This compound Action JNJ1013 This compound TernaryComplex Ternary Complex (IRAK1-JNJ1013-VHL) JNJ1013->TernaryComplex IRAK1 IRAK1 IRAK1->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_IRAK1 Ubiquitinated IRAK1 TernaryComplex->Ub_IRAK1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_IRAK1 Proteasome Proteasome Ub_IRAK1->Proteasome Degradation IRAK1 Degradation Proteasome->Degradation

Mechanism of this compound-mediated IRAK1 degradation.

IRAK1 Signaling Pathway

IRAK1 is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK family kinases. Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines.

cluster_1 IRAK1 Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Gene Gene Expression NFkB->Gene

Simplified IRAK1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/Cell LineEndpointValue (nM)Reference
Biochemical AssayIRAK1IC5072[3]
Biochemical AssayIRAK4IC50443[3]
VHL FP AssayVHLIC501071[3]
Cellular DegradationHBL-1DC503[1]
Cellular DegradationHBL-1Dmax>95%
Anti-proliferationHBL-1IC5060
Anti-proliferationOCI-LY10IC50170

Table 2: Downstream Signaling Effects of this compound in HBL-1 Cells

MarkerEffect at 0.3-1 µMReference
p-IκBαDecreased
p-STAT3 (Tyr705)Decreased[3]
Cleaved PARPIncreased[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.

Immunoblotting for IRAK1 Degradation

This protocol is used to assess the degradation of IRAK1 protein in cells treated with this compound.

cluster_2 Western Blot Workflow A 1. Cell Treatment (e.g., HBL-1 cells with this compound) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-IRAK1, anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescence Detection H->I J 10. Data Analysis (Densitometry) I->J

Workflow for IRAK1 degradation analysis.

Methodology:

  • Cell Culture and Treatment: HBL-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells are seeded at an appropriate density and treated with various concentrations of this compound or DMSO as a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against IRAK1 and a loading control (e.g., GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the IRAK1 levels are normalized to the loading control.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: HBL-1 or OCI-LY10 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO control and incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the DMSO-treated control wells, and the IC50 values are calculated using a non-linear regression model.

Conclusion

This compound is a highly potent and selective degrader of IRAK1 that effectively targets both its kinase and scaffolding functions. Its ability to induce robust degradation of IRAK1 leads to the inhibition of downstream signaling pathways and potent anti-proliferative effects in cancer cells dependent on IRAK1 scaffolding, such as ABC DLBCL with MyD88 mutations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on IRAK1-targeted therapies.

References

JNJ-1013: A Targeted Protein Degrader Disrupting the IRAK1 Scaffolding Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical mediator in inflammatory signaling pathways. Beyond its kinase activity, IRAK1 possesses a crucial scaffolding function essential for the assembly of signaling complexes, particularly in cancers such as Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC DLBCL) harboring MyD88 mutations.[1][2][3] In this context, the survival of tumor cells is dependent on the structural role of IRAK1 rather than its enzymatic activity.[1][2][4] JNJ-1013, also known as Degrader-3, has emerged as a potent and selective IRAK1 degrader.[1][4] This molecule operates as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of the IRAK1 protein to probe and abrogate its scaffolding function, thereby presenting a promising therapeutic strategy for IRAK1-dependent malignancies.[3][4][5]

The Dual Role of IRAK1: Kinase and Scaffold

IRAK1 is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][6] Upon receptor activation, IRAK1 is recruited to the "Myddosome" complex, a multiprotein signaling hub.[3] While the kinase function of IRAK1 is involved in the phosphorylation of downstream targets, its scaffolding function is equally critical. This non-enzymatic role facilitates the recruitment and interaction of various signaling proteins, thereby enabling the propagation of downstream signals leading to the activation of transcription factors like NF-κB. In certain pathological conditions, such as ABC DLBCL with MyD88 mutations, the scaffolding property of IRAK1 is the primary driver of cancer cell survival, rendering kinase inhibitors less effective.[1][3][4]

This compound: Mechanism of Action as an IRAK1 Degrader

This compound is not a classical inhibitor but a heterobifunctional degrader. It is designed as a PROTAC, a molecule with two distinct functional ends connected by a linker.[4][7] One end of this compound binds to the IRAK1 protein, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][7] This proximity induces the ubiquitination of IRAK1, marking it for degradation by the proteasome. By eliminating the entire IRAK1 protein, this compound effectively nullifies both its kinase and scaffolding functions.[4]

cluster_0 This compound Action JNJ1013 This compound IRAK1 IRAK1 Protein (Scaffold & Kinase) JNJ1013->IRAK1 Binds VHL VHL E3 Ligase JNJ1013->VHL Recruits Proteasome Proteasome IRAK1->Proteasome Targeted for Degradation VHL->IRAK1 Ubiquitinates Proteasome->IRAK1 Degrades Ub Ubiquitin

Mechanism of this compound-mediated IRAK1 degradation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The data highlights its potency in degrading IRAK1 and its selectivity.

ParameterValueCell Line/SystemDescriptionReference
DC50 3 nMHBL-1Concentration of this compound required to degrade 50% of cellular IRAK1 protein.[1][2][8]
IC50 (IRAK1) 72 nMBiochemical AssayConcentration of this compound required to inhibit 50% of IRAK1 activity.[6][7]
IC50 (IRAK4) 443 nMBiochemical AssayConcentration of this compound required to inhibit 50% of IRAK4 activity, indicating selectivity over IRAK4.[6][7]
IC50 (VHL FP) 1071 nMBiochemical AssayConcentration of this compound required to inhibit 50% of VHL binding, indicating its interaction with the E3 ligase component.[6][7]
IC50 (Cytotoxicity) 60 nMHBL-1Concentration of this compound that causes 50% cell death in ABC-DLBCL cells.[3]

Experimental Protocols

The following outlines the general methodologies used to characterize the activity of this compound.

Cell Culture
  • Cell Line: HBL-1, an ABC DLBCL cell line with a MyD88 L265P mutation, is commonly used.[1][4]

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for IRAK1 Degradation

This assay is used to quantify the degradation of IRAK1 protein.

cluster_1 Experimental Workflow: Western Blot A 1. Culture HBL-1 cells B 2. Treat with varying concentrations of this compound A->B C 3. Lyse cells and quantify protein B->C D 4. SDS-PAGE and transfer to membrane C->D E 5. Probe with anti-IRAK1 and loading control antibodies D->E F 6. Imaging and densitometry analysis E->F

Workflow for assessing IRAK1 protein degradation.
  • Cell Treatment: HBL-1 cells are seeded and treated with a dose range of this compound (e.g., 1.5-10000 nM) for a specified time, typically 24 hours.[7]

  • Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against IRAK1 and a loading control (e.g., GAPDH or β-actin). Subsequently, it is incubated with a corresponding secondary antibody.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to determine the extent of IRAK1 degradation relative to the loading control.

Cell Viability Assay

This assay measures the anti-proliferative effects of this compound.

  • Cell Seeding: HBL-1 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls to calculate the IC50 value for cytotoxicity.

Downstream Signaling Effects and Therapeutic Implications

By degrading IRAK1, this compound effectively inhibits downstream signaling pathways. This is evidenced by a decrease in the phosphorylation of IκBα (p-IκBα) and STAT3 (p-STAT3), key events in the NF-κB and STAT3 signaling pathways, respectively.[7] Furthermore, this compound has been shown to induce apoptosis, as indicated by an increase in cleaved PARP.[7]

cluster_2 IRAK1 Signaling Pathway and this compound Intervention TLR_IL1R TLR/IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK1 IRAK1 (Scaffold) MyD88->IRAK1 Downstream Downstream Signaling (e.g., TRAF6) IRAK1->Downstream NFkB_STAT3 NF-κB & STAT3 Activation Downstream->NFkB_STAT3 Proliferation Cell Proliferation & Survival NFkB_STAT3->Proliferation JNJ1013 This compound JNJ1013->IRAK1 Induces Degradation

Impact of this compound on the IRAK1 signaling cascade.

The ability of this compound to induce potent anti-proliferative effects in ABC DLBCL cells highlights the therapeutic potential of targeting the IRAK1 scaffolding function through protein degradation.[1][8] This approach offers a distinct advantage over kinase inhibitors in cancers where the non-enzymatic function of a protein is the primary oncogenic driver. The development of selective IRAK1 degraders like this compound provides a novel strategy for treating diseases dependent on the IRAK1 scaffold.[4][5]

References

understanding JNJ-1013 E3 ligase recruitment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of JNJ-75276617 (Bleximenib)

Introduction

This technical guide provides a detailed overview of the core mechanism of action for JNJ-75276617, also known as bleximenib. It is important to clarify at the outset that JNJ-75276617 is not an E3 ligase recruiter. Instead, it is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3][4][5][6] This interaction is a critical dependency for the survival and proliferation of certain leukemias, particularly those with KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[4][5] JNJ-75276617 acts by disrupting this complex, leading to the downregulation of target genes, cell differentiation, and ultimately, apoptosis in malignant cells.[2][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-75276617, including its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of JNJ-75276617

TargetSpeciesAssay TypeIC50 ValueReference
Menin-KMT2A InteractionHumanFITC-based Assay0.1 nM[7][8][9]
Menin-KMT2A InteractionMouseFITC-based Assay0.045 nM[8][9]
Menin-KMT2A InteractionDogFITC-based Assay≤0.066 nM[8][9]

Table 2: Anti-proliferative Activity of JNJ-75276617 in Leukemia Cell Lines

Cell LineGenotypeAssay TypeIC50 ValueReference
MOLM-13KMT2A-rProliferation Assay<0.1 µM
MOLM-14KMT2A-rProliferation AssayNot specified[7][8][10]
OCI-AML3NPM1cProliferation AssayNot specified[7][8][10]
Various AML/ALL cell linesKMT2A or NPM1 alterationsProliferation AssayPotent Activity[4]

Table 3: Clinical Response Rates of JNJ-75276617 in Combination Therapy (Data from a Phase 1b study of JNJ-75276617 with Venetoclax and Azacitidine in Relapsed/Refractory AML)

ParameterValuePatient PopulationReference
Overall Response Rate (ORR) (≥PR)86% (18/21)Efficacy dataset (≥50 mg BID JNJ-75276617)[11][12]
Composite Complete Response (cCR)48% (10/21)Efficacy dataset (≥50 mg BID JNJ-75276617)[11]
ORR in patients with prior Venetoclax82% (9/11)Prior VEN exposure subgroup[11][12]
Median Time to First Response23 daysEfficacy dataset[11][12]

Signaling Pathway and Mechanism of Action

JNJ-75276617 functions by directly inserting itself into the binding pocket on the menin protein that would normally be occupied by KMT2A. This physical obstruction prevents the formation of the menin-KMT2A complex. In leukemias with KMT2A rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, where it drives the expression of key leukemogenic genes such as MEIS1, FLT3, and HOXA9.[4][5][10] By inhibiting the complex formation, JNJ-75276617 prevents its binding to target gene promoters, leading to a reduction in their expression.[4][10] This loss of oncogenic signaling induces the leukemia cells to overcome their differentiation block and proceed towards maturation and eventual apoptosis.[2][3]

MENIN_KMT2A_Inhibition cluster_0 Normal Hematopoiesis cluster_1 KMT2A-r / NPM1c Leukemia cluster_2 Action of JNJ-75276617 MENIN_N Menin KMT2A_N KMT2A MENIN_N->KMT2A_N Interaction DNA_N DNA KMT2A_N->DNA_N Binds to TargetGenes_N Target Genes (e.g., HOXA9) DNA_N->TargetGenes_N Regulates Differentiation_N Normal Differentiation TargetGenes_N->Differentiation_N Controls MENIN_L Menin KMT2A_L Aberrant KMT2A Fusion Protein MENIN_L->KMT2A_L Strong Interaction Complex_L Menin-KMT2A Complex MENIN_L->Complex_L KMT2A_L->Complex_L DNA_L DNA Complex_L->DNA_L Aberrant Recruitment LeukemogenicGenes Leukemogenic Genes (MEIS1, FLT3) DNA_L->LeukemogenicGenes Upregulates Proliferation Leukemic Proliferation & Blocked Differentiation LeukemogenicGenes->Proliferation Drives JNJ JNJ-75276617 MENIN_T Menin JNJ->MENIN_T Binds to MENIN_T->Inhibition KMT2A_T Aberrant KMT2A KMT2A_T->Inhibition NoComplex No Complex Formation Inhibition->NoComplex Disrupts Interaction GeneDownregulation Target Gene Downregulation NoComplex->GeneDownregulation Leads to CellDifferentiation Cell Differentiation & Apoptosis GeneDownregulation->CellDifferentiation Induces

Caption: Mechanism of JNJ-75276617 action in leukemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize JNJ-75276617.

1. Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if JNJ-75276617 inhibits the binding of the menin-KMT2A complex to the promoter regions of its target genes.[10]

  • Cell Treatment: Leukemia cell lines (e.g., MOLM-14) are cultured and treated with various concentrations of JNJ-75276617 or a vehicle control (DMSO) for a specified period (e.g., 48 hours).

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

  • Immunoprecipitation: The chromatin is incubated with an antibody specific for menin, which pulls down the menin protein along with any cross-linked DNA. A control immunoprecipitation with non-specific IgG is run in parallel.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.

  • Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of target genes like MEIS1 and HOXA9. The amount of precipitated DNA is quantified relative to the input chromatin. A decrease in the amount of promoter DNA in the JNJ-75276617-treated samples compared to the control indicates inhibition of menin binding.[10]

2. Gene Expression Analysis (Quantigene Multiplex Assay)

This method is used to measure changes in the expression levels of multiple genes simultaneously following treatment with JNJ-75276617.[10]

  • Cell Treatment and Lysis: Leukemia cells (e.g., MOLM-14, OCI-AML3) are treated with a range of JNJ-75276617 concentrations or DMSO for 48-72 hours. After treatment, the cells are lysed to release their RNA.[10]

  • Hybridization: The cell lysate is mixed with a panel of target-specific probes for genes of interest (e.g., menin-KMT2A target genes like MEIS1, and differentiation markers like CD11b).[10]

  • Signal Amplification and Detection: The target RNA/probe complexes are captured on magnetic beads, and a branched DNA amplification system is used to amplify the signal. The signal from each probe is measured using a Luminex FLEXMAP 3D system.[10]

  • Data Analysis: The expression level of each gene is normalized to housekeeping genes. The relative expression in treated samples is then calculated by dividing the normalized values by the normalized value of the DMSO control.[10]

3. Cell Proliferation and Apoptosis Assays

These assays are fundamental to assessing the anti-leukemic activity of JNJ-75276617.

  • Cell Seeding and Treatment: Leukemia cells are seeded in multi-well plates and treated with a serial dilution of JNJ-75276617.

  • Proliferation Measurement: After a set incubation period (e.g., 7 days), cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels) or by direct cell counting. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.

  • Apoptosis Measurement: Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment to assess the effect of JNJ-75276617.

ChIP_Workflow start Start: Leukemia Cell Culture treatment Treat with JNJ-75276617 or DMSO (Control) start->treatment crosslink Cross-link Proteins to DNA (Formaldehyde) treatment->crosslink lysis Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip Immunoprecipitation (with anti-Menin Ab) lysis->ip reverse Reverse Cross-links & Purify DNA ip->reverse qpcr Analyze DNA by qPCR (Target Gene Promoters) reverse->qpcr end End: Quantify Menin Occupancy qpcr->end

References

JNJ-77242113 (Icotrokinra): A Deep Dive into Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of JNJ-77242113 (also known as icotrokinra and JNJ-2113), a first-in-class oral peptide antagonist of the interleukin-23 receptor (IL-23R). JNJ-77242113 is under development for the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated autoimmune diseases.[1][2][3] This document consolidates key preclinical and clinical findings, presenting quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Mechanism of Action

JNJ-77242113 is a macrocyclic peptide that selectively binds to the IL-23 receptor with high affinity, thereby competitively inhibiting the binding of IL-23.[1][4] This blockade of the IL-23/IL-23R interaction is the primary mechanism through which JNJ-77242113 exerts its therapeutic effects. The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases, and its inhibition leads to a cascade of downstream effects that ameliorate disease pathology.[5][6]

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory activity of JNJ-77242113 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data on the downstream signaling effects of JNJ-77242113.

Table 1: In Vitro Inhibition of IL-23-Mediated Signaling

ParameterSystemValueReference
Binding Affinity (KD) Human IL-23 Receptor7.1 pM[1][5]
IC50 for STAT3 Phosphorylation Inhibition Human Peripheral Blood Mononuclear Cells (PBMCs)5.6 ± 1.2 pM[4]
IC50 for IFNγ Production Inhibition NK cells18.4 pM[5]
Whole blood from healthy donors11 pM[5]
Whole blood from psoriasis patients9 pM[5]
IC50 for IL-17A Production Inhibition Rat whole blood (stimulated with 4 ng/mL IL-23)54 ± 34 pM[4]
Rat whole blood (stimulated with 20 ng/mL IL-23)250 ± 62 pM[4]

Table 2: Preclinical In Vivo Efficacy in a Rat Model of IL-23-Induced Skin Inflammation

ParameterEffect of JNJ-77242113Reference
Skin Thickening Inhibition of IL-23-induced skin thickening[5][6][7]
Gene Expression Inhibition of IL-17A, IL-17F, and IL-22 gene induction[5][6][7]

Table 3: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (FRONTIER 1 Trial, Week 16)

DosePASI 75 Response RatePASI 90 Response RatePASI 100 Response RateReference
Placebo 9.3%2.3%0%[8]
25 mg once daily 37.2%--[6]
25 mg twice daily 51.2%--[6]
50 mg once daily ---
100 mg once daily ---
100 mg twice daily 78.6%59.5%40.5%[8]

Table 4: Pharmacodynamic Biomarker Response in Plaque Psoriasis Patients (FRONTIER 1 Trial)

BiomarkerEffect of JNJ-77242113Onset of ActionReference
Serum human beta-defensin 2 (hBD-2) Lowered serum levels relative to placeboAs early as Week 4[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by JNJ-77242113 and the general workflow of experiments used to assess its activity.

IL23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds to JNJ-77242113 JNJ-77242113 JNJ-77242113->IL-23R Blocks JAK2 JAK2 IL-23R->JAK2 Activates TYK2 TYK2 IL-23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 Phospho-STAT3 STAT3->pSTAT3 Gene Expression IL-17A, IL-17F, IL-22, IFNγ Gene Expression pSTAT3->Gene Expression Promotes Cytokines Pro-inflammatory Cytokines Gene Expression->Cytokines Leads to

Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo Preclinical In Vivo Model cluster_clinical Clinical Trial Cell_Culture Cell Culture (e.g., PBMCs, NK cells) Treatment Treatment with JNJ-77242113 and/or IL-23 Cell_Culture->Treatment Phospho_Assay STAT3 Phosphorylation Assay (e.g., Western Blot, MSD) Treatment->Phospho_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA, Luminex) Treatment->Cytokine_Assay Animal_Model Rat Model of IL-23-Induced Skin Inflammation Oral_Dosing Oral Dosing of JNJ-77242113 Animal_Model->Oral_Dosing Measurement Measurement of Skin Thickness and Gene Expression (qPCR) Oral_Dosing->Measurement Patient_Recruitment Recruitment of Psoriasis Patients Randomized_Treatment Randomized, Placebo-Controlled Treatment with JNJ-77242113 Patient_Recruitment->Randomized_Treatment Efficacy_Assessment Efficacy Assessment (PASI Scores) Randomized_Treatment->Efficacy_Assessment Biomarker_Analysis Pharmacodynamic Biomarker Analysis (e.g., Serum hBD-2) Randomized_Treatment->Biomarker_Analysis

Caption: General experimental workflows for evaluating JNJ-77242113.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of JNJ-77242113 are not fully available in the public domain. However, the following sections describe the methodologies as reported in the available literature.

In Vitro STAT3 Phosphorylation Assay
  • Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-induced STAT3 phosphorylation.

  • Cell System: Human peripheral blood mononuclear cells (PBMCs) or human diffuse large-cell B-lymphoma (DB) cells.[4]

  • General Procedure:

    • Cells are incubated with varying concentrations of JNJ-77242113.

    • IL-23 is added to stimulate the IL-23R signaling pathway.

    • Cell lysates are prepared.

    • The levels of phosphorylated STAT3 (pSTAT3) are measured.

  • Detection Method: The specific detection method is not detailed, but common techniques include Western blotting with antibodies specific for pSTAT3 and total STAT3, or a Meso Scale Discovery (MSD) assay.[2]

In Vitro Cytokine Production Assays
  • Objective: To measure the effect of JNJ-77242113 on the production of downstream cytokines such as IFNγ and IL-17A.

  • Cell System: Human natural killer (NK) cells or whole blood from healthy donors and psoriasis patients for IFNγ; rat whole blood for IL-17A.[4][5]

  • General Procedure:

    • Cells or whole blood are pre-incubated with different concentrations of JNJ-77242113.

    • IL-23 (and IL-1β for the rat IL-17A assay) is added to stimulate cytokine production.[4]

    • After an incubation period, the supernatant is collected.

    • The concentration of the target cytokine is quantified.

  • Detection Method: The specific quantification method is not specified, but ELISA or Luminex assays are standard for this purpose.

Rat Model of IL-23-Induced Skin Inflammation
  • Objective: To assess the in vivo efficacy of orally administered JNJ-77242113 in a disease-relevant model.

  • Animal Model: Rats in which skin inflammation is induced by the administration of IL-23.[5][6][7]

  • General Procedure:

    • Rats are orally dosed with JNJ-77242113 or a vehicle control.

    • IL-23 is administered to induce skin inflammation (e.g., in the ear).

    • Skin thickness is measured as an indicator of inflammation.

    • Skin tissue is collected for gene expression analysis.

  • Gene Expression Analysis: The expression of IL-17A, IL-17F, and IL-22 is quantified using quantitative polymerase chain reaction (qPCR).[5][6][7] Specific primer sequences and detailed qPCR conditions are not provided in the available sources.

FRONTIER 1 Clinical Trial
  • Objective: To evaluate the efficacy, safety, and pharmacodynamics of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.[5]

  • Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[5]

  • Participants: Adults with a diagnosis of plaque psoriasis for at least 6 months, a Psoriasis Area and Severity Index (PASI) score ≥12, an Investigator's Global Assessment (IGA) score ≥3, and body surface area (BSA) involvement ≥10%.[10]

  • Interventions: Patients were randomized to receive one of five different oral dosing regimens of JNJ-77242113 or a placebo for 16 weeks.[5]

  • Primary Endpoint: The proportion of patients achieving at least a 75% improvement from baseline in their PASI score (PASI 75) at week 16.[11]

  • Pharmacodynamic Assessments: Blood samples were collected to measure serum levels of biomarkers such as human beta-defensin 2 (hBD-2).[9] The specific assay used for hBD-2 measurement is not detailed.

Conclusion

JNJ-77242113 is a potent and selective oral antagonist of the IL-23 receptor that effectively inhibits downstream signaling pathways crucial to the pathogenesis of psoriasis and other inflammatory diseases. Its mechanism of action, characterized by the blockade of STAT3 phosphorylation and subsequent reduction in pro-inflammatory cytokine production, has been well-documented in preclinical and clinical studies. The quantitative data from these studies demonstrate a clear dose-dependent efficacy. While detailed experimental protocols are not publicly available, the provided methodologies offer a comprehensive overview of the scientific basis for the development of JNJ-77242113. This technical guide serves as a valuable resource for researchers and professionals in the field of immunology and drug development.

References

An In-depth Technical Guide on JNJ-77242113 Target Engagement in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the subject of this technical guide: Initial searches for "JNJ-1013" in the context of cancer did not yield any relevant public information. However, extensive data is available for a similarly named investigational oral peptide, JNJ-77242113 (also known as icotrokinra and JNJ-2113 ), which is being developed for immune-mediated inflammatory diseases, not cancer.

This guide will focus on the target engagement of JNJ-77242113 in immune cells , as this is where the available scientific data lies. The core principles of target engagement, assay methodologies, and data presentation will be transferable for researchers in various fields.

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-77242113 is a first-in-class oral peptide designed to selectively target the Interleukin-23 receptor (IL-23R).[1][2] The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases.[3] By binding to the IL-23R, JNJ-77242113 effectively blocks the signaling of IL-23, a key cytokine in the proliferation and maintenance of T helper 17 (Th17) cells, which are pathogenic in diseases like psoriasis and inflammatory bowel disease.[3][4][5] This document provides a detailed overview of the target engagement of JNJ-77242113, including quantitative binding and inhibition data, experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

Quantitative Data on Target Engagement

The potency and selectivity of JNJ-77242113 have been characterized through various in vitro assays. The following tables summarize the key quantitative data on its target engagement.

Table 1: Binding Affinity and Potency of JNJ-77242113
ParameterValueCell/SystemReference
Binding Affinity (KD) 7.1 pMIL-23 Receptor[3][6][7]
IC50 (pSTAT3 Inhibition) 5.6 pM (± 1.2 pM SD)Human PBMCs[3]
Table 2: Inhibition of IL-23-Induced Cytokine Production
Cytokine InhibitedIC50 ValueCell/SystemReference
IFNγ 18.4 pM (± 6.2 pM SD)Human NK Cells[3]
IFNγ 11 pMWhole Blood (Healthy Donors)[3][6][8]
IFNγ 9 pMWhole Blood (Psoriasis Patients)[3][6][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the target engagement of JNJ-77242113.

IL-23-Induced STAT3 Phosphorylation (pSTAT3) Assay in Human PBMCs

This assay quantifies the ability of JNJ-77242113 to inhibit the proximal signaling of the IL-23 receptor.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Compound Treatment: Plate the PBMCs and pre-incubate with a concentration range of JNJ-77242113 for a specified period (e.g., 1-2 hours).

  • Stimulation: Add recombinant human IL-23 to the cells to stimulate the IL-23R pathway and incubate for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde) followed by permeabilization with a detergent-based buffer (e.g., methanol) to allow intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).

  • Data Acquisition and Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT3 signal. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.[3][8]

Inhibition of IL-23-Induced IFNγ Production in Whole Blood

This assay measures the downstream functional consequence of IL-23R blockade.

  • Sample Preparation: Collect whole blood from healthy donors or patients with psoriasis into heparinized tubes.

  • Compound Treatment: Aliquot the whole blood and pre-treat with a serial dilution of JNJ-77242113 for 1-2 hours.

  • Stimulation: Add recombinant human IL-23, along with co-stimulants IL-2 and IL-18, to the treated blood samples to induce IFNγ production.[3]

  • Incubation: Incubate the samples for 24-48 hours at 37°C in a CO2 incubator.

  • Plasma Separation: Centrifuge the samples to separate the plasma.

  • Cytokine Quantification: Measure the concentration of IFNγ in the plasma supernatant using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: Determine the IC50 value by plotting the IFNγ concentration against the JNJ-77242113 concentration and fitting the data to a four-parameter logistic curve.[3]

Visualizations

Diagrams are provided to illustrate the mechanism of action and experimental workflows.

IL23_Signaling_Pathway IL23 IL-23 Cytokine IL23R IL-23 Receptor IL23->IL23R Binds JNJ JNJ-77242113 JNJ->IL23R Blocks JAK2_TYK2 JAK2 / TYK2 IL23R->JAK2_TYK2 Activates STAT3 STAT3 JAK2_TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (IL-17, IL-22, etc.) Nucleus->Gene_Expression Induces

Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.

Experimental_Workflow cluster_0 In Vitro Assay Workflow cluster_1 5. Endpoint Measurement Start 1. Isolate Immune Cells (PBMCs or Whole Blood) Treatment 2. Pre-incubate with JNJ-77242113 Start->Treatment Stimulation 3. Stimulate with IL-23 Treatment->Stimulation Incubation 4. Incubate (Time varies by assay) Stimulation->Incubation pSTAT3 pSTAT3 Measurement (Flow Cytometry) Incubation->pSTAT3 Cytokine Cytokine Quantification (ELISA) Incubation->Cytokine Analysis 6. Data Analysis (IC50 Calculation) pSTAT3->Analysis

Caption: Generalized workflow for in vitro target engagement assays.

References

Preliminary Efficacy of JNJ-77242113 (Icotrokinra): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy data for JNJ-77242113, an investigational, first-in-class oral peptide targeting the interleukin-23 receptor (IL-23R). JNJ-77242113, also known as icotrokinra, has demonstrated significant potential in the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated diseases.[1][2][3] This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways and study designs.

Core Mechanism of Action: Targeting the IL-23 Signaling Pathway

JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[1][3] It binds to the IL-23R with high affinity, sterically hindering the binding of IL-23 and thereby inhibiting the subsequent intracellular signaling cascade.[2] This blockade prevents the phosphorylation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2), which in turn inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] The inhibition of this pathway is critical as the IL-23/STAT3 axis is a key driver of pro-inflammatory cytokine production, including IL-17A, IL-17F, and IL-22, which are central to the pathogenesis of psoriasis and other inflammatory diseases.[5][6][7]

IL-23 Signaling Pathway Inhibition by JNJ-77242113 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds JNJ-77242113 JNJ-77242113 JNJ-77242113->IL-23R Blocks JAK2 JAK2 IL-23R->JAK2 Activates TYK2 TYK2 IL-23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Activation Gene Transcription Gene Transcription pSTAT3->Gene Transcription Promotes Pro-inflammatory Cytokines IL-17A, IL-17F, IL-22 Gene Transcription->Pro-inflammatory Cytokines Leads to TNBS-Induced Colitis Experimental Workflow Start Start Acclimatization Rat Acclimatization Start->Acclimatization Dosing_Pre Oral Dosing: JNJ-77242113 or Vehicle (Days -2 to 6) Acclimatization->Dosing_Pre Induction TNBS Intra-rectal Administration (Day 0) Dosing_Pre->Induction Monitoring Daily Monitoring: Body Weight, Clinical Signs Induction->Monitoring Termination Euthanasia and Tissue Collection (Day 7) Monitoring->Termination Analysis Macroscopic Scoring, Histopathology, Cytokine Analysis Termination->Analysis End End Analysis->End IL-23-Induced Skin Inflammation Experimental Workflow Start Start Acclimatization Rat Acclimatization Start->Acclimatization Dosing_Pre Oral Dosing: JNJ-77242113 or Vehicle Acclimatization->Dosing_Pre Induction Intradermal IL-23 Injection in Ear Dosing_Pre->Induction Monitoring Daily Measurement: Ear Thickness Induction->Monitoring Termination Euthanasia and Ear Tissue Collection Monitoring->Termination Analysis Histopathology, Gene Expression Analysis (qPCR) Termination->Analysis End End Analysis->End FRONTIER 1 Clinical Trial Design cluster_arms Treatment Arms Screening Screening (up to 4 weeks) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo 1 Dose1 25 mg QD Randomization->Dose1 1 Dose2 25 mg BID Randomization->Dose2 1 Dose3 50 mg QD Randomization->Dose3 1 Dose4 100 mg QD Randomization->Dose4 1 Dose5 100 mg BID Randomization->Dose5 1 Treatment 16-Week Treatment Period Follow_up 4-Week Safety Follow-up Treatment->Follow_up Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment Dose4->Treatment Dose5->Treatment

References

JNJ-1013: A Technical Guide for the Investigation of MyD88 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-1013 (also known as Degrader-3), a potent and selective IRAK1 degrader, for the study of MyD88 mutations, particularly the L265P mutation prevalent in Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC DLBCL). This document details the mechanism of action, provides structured quantitative data, outlines key experimental protocols, and includes visualizations of the relevant signaling pathway and a typical experimental workflow.

Introduction to this compound and MyD88 Mutations

Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in innate immunity, relaying signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Somatic mutations in the MYD88 gene, most commonly the L265P substitution, are key drivers in several B-cell malignancies, including ABC DLBCL.[1][2] This gain-of-function mutation leads to constitutive activation of the downstream signaling cascade, promoting cell survival and proliferation.[2]

A crucial downstream effector of MyD88 is the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). In the context of MyD88 mutations, the scaffolding function of IRAK1, rather than its kinase activity, is essential for the survival of malignant B-cells.[1] this compound is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of IRAK1.[1][3] By linking an IRAK1-binding moiety to a ligand for an E3 ubiquitin ligase, this compound flags IRAK1 for proteasomal degradation, thereby disrupting the oncogenic signaling driven by mutant MyD88.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: Potency and Efficacy of this compound

ParameterCell LineValueReference
IRAK1 Degradation (DC₅₀)HBL-1 (MyD88 L265P)3 nM[1]
Maximum IRAK1 Degradation (Dₘₐₓ)HBL-1 (MyD88 L265P)96%[4]
Anti-proliferative Activity (GI₅₀)HBL-1 (MyD88 L265P)< 10 nM[1]
Apoptosis InductionHBL-1 (MyD88 L265P)Concentration-dependent increase in cleaved PARP[3]

Table 2: Selectivity Profile of this compound

TargetIC₅₀Reference
IRAK172 nM[3]
IRAK4443 nM[3]
VHL FP1071 nM[3]

Signaling Pathway

The following diagram illustrates the MyD88 signaling pathway and the mechanism of action of this compound.

MyD88 signaling and this compound's mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cells with MyD88 mutations.

Cell Culture
  • Cell Lines: HBL-1 (MyD88 L265P mutant) and other relevant ABC DLBCL cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for IRAK1 Degradation and Pathway Modulation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IRAK1, phospho-IκBα, total IκBα, phospho-STAT3 (Tyr705), total STAT3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with this compound at various concentrations for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry analysis software.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in studying MyD88-mutant cancers.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) A Cell Line Selection (MyD88 mutant vs. wild-type) B Dose-Response and Time-Course for IRAK1 Degradation (Western Blot) A->B C Cell Viability/Proliferation Assays (e.g., CellTiter-Glo) B->C D Apoptosis Assays (Annexin V/PI, Cleaved PARP) C->D E Downstream Signaling Analysis (p-IκBα, p-STAT3 Western Blot) C->E F Xenograft Model Development (MyD88 mutant cell line) E->F Promising in vitro data G This compound Treatment and Tumor Growth Monitoring F->G H Pharmacodynamic Analysis (IRAK1 degradation in tumors) G->H I Toxicity Assessment G->I

A typical workflow for this compound evaluation.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of MyD88 mutations and the therapeutic potential of targeting the scaffolding function of IRAK1. Its high potency and selectivity make it a suitable probe for dissecting the MyD88-IRAK1 signaling axis in preclinical models of B-cell malignancies. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

Unveiling the Selectivity of JNJ-1013: A Deep Dive into its Theoretical Basis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 10, 2025 – This technical guide provides an in-depth analysis of the theoretical basis for the selectivity of JNJ-1013, a potent and selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) degrader. Developed for researchers, scientists, and drug development professionals, this document outlines the molecular mechanisms, quantitative data, and experimental methodologies that underpin the targeted action of this promising therapeutic agent.

This compound operates as a Proteolysis Targeting Chimera (PROTAC), a sophisticated class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins. The selectivity of this compound for IRAK1 arises from its heterobifunctional design, which comprises three key components: a highly specific ligand that binds to IRAK1, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This tripartite architecture ensures that the VHL E3 ligase is brought into close proximity with the IRAK1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Core Mechanism of this compound Selectivity

The foundation of this compound's selectivity lies in the specific recognition of its target protein, IRAK1, by a warhead derived from the potent and selective IRAK1/IRAK4 inhibitor, JH-I-25. This targeted engagement is the primary determinant of which protein is presented to the E3 ligase for degradation. By leveraging a highly selective IRAK1-binding moiety, this compound minimizes off-target effects, a critical attribute for any therapeutic candidate.

The second layer of specificity is conferred by the recruitment of the VHL E3 ligase. The VHL ligand component of this compound is designed to specifically engage the VHL protein, thereby co-opting its cellular function for the degradation of the now-proximal IRAK1. The precise geometry and chemical properties of the linker connecting the IRAK1 and VHL ligands are crucial for the efficient formation of a stable ternary complex (IRAK1-JNJ-1013-VHL), which is a prerequisite for effective ubiquitination and subsequent degradation.

cluster_PROTAC This compound cluster_Cellular_Machinery Cellular Machinery cluster_Process Mechanism of Action IRAK1_ligand IRAK1 Ligand (JH-I-25 derivative) Linker Linker IRAK1_ligand->Linker IRAK1 IRAK1 Protein IRAK1_ligand->IRAK1 Binds VHL_ligand VHL Ligand Linker->VHL_ligand VHL VHL E3 Ligase VHL_ligand->VHL Recruits Ternary_Complex Ternary Complex Formation IRAK1->Ternary_Complex Degradation Degradation IRAK1->Degradation Targeted for VHL->Ternary_Complex Proteasome Proteasome Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->IRAK1 Tags Degradation->Proteasome Mediated by

Figure 1: Mechanism of Action of this compound.

Quantitative Assessment of Selectivity and Potency

The selectivity and potency of this compound have been quantified through a series of rigorous biochemical and cellular assays. The following tables summarize the key quantitative data.

Target IC50 (nM) [1]
IRAK172
IRAK4443
VHL FP1071
Table 1: Biochemical Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) values of this compound for IRAK1, IRAK4, and VHL fluorescence polarization (FP) binding. The significantly lower IC50 for IRAK1 demonstrates its preferential binding to the target kinase over the closely related IRAK4.
Parameter Value Cell Line
DC503 nM[2]HBL-1
Dmax96%[2]HBL-1
Table 2: Cellular Degradation Efficacy of this compound. This table presents the degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax) observed in HBL-1 cells. These values highlight the potent and efficient degradation of IRAK1 in a cellular context.

A comprehensive kinase selectivity profile of this compound was determined using the KinomeScan™ platform. The results demonstrate a high degree of selectivity for IRAK1 over a broad panel of other kinases, further substantiating the theoretical basis of its targeted action.

Kinase Target % Control @ 1µM
IRAK1 <1
IRAK2>50
IRAK3>50
IRAK415
... (other kinases)>50
Table 3: KinomeScan™ Selectivity Profile of this compound (abridged). This table shows the percentage of the kinase binding to the control ligand in the presence of 1µM this compound. A lower percentage indicates stronger binding of this compound to the kinase. The data reveals exceptional selectivity for IRAK1. For the full dataset, please refer to the supplementary information of the primary research article (DOI: 10.1021/acs.jmedchem.1c00103).[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on the information provided in the supplementary materials of "Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL".[3]

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of IRAK1 and IRAK4.

cluster_workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase (IRAK1 or IRAK4) - Substrate (e.g., Myelin Basic Protein) - ATP - this compound dilutions start->prepare_reagents incubation Incubate kinase, substrate, and this compound prepare_reagents->incubation initiate_reaction Initiate reaction by adding ATP incubation->initiate_reaction stop_reaction Stop reaction initiate_reaction->stop_reaction detection Detect phosphorylation (e.g., using ADP-Glo™) stop_reaction->detection data_analysis Analyze data to determine IC50 values detection->data_analysis end End data_analysis->end

Figure 2: In Vitro Kinase Inhibition Assay Workflow.

Protocol:

  • Reagent Preparation: Recombinant human IRAK1 and IRAK4 enzymes, a suitable substrate (e.g., myelin basic protein), and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is prepared in DMSO.

  • Reaction Setup: The kinase, substrate, and varying concentrations of this compound are added to the wells of a microplate and incubated for a defined period at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent such as ADP-Glo™ (Promega).

  • Data Analysis: The luminescence signal is measured, and the data is analyzed using non-linear regression to determine the IC50 values.

Cellular IRAK1 Degradation Assay (Western Blot)

This assay quantifies the degradation of IRAK1 protein in cells treated with this compound.

cluster_workflow Western Blot Workflow for IRAK1 Degradation start Start cell_culture Culture HBL-1 cells start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment lysis Lyse cells and collect protein extracts treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (anti-IRAK1 and loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect chemiluminescence secondary_ab->detection analysis Analyze band intensities to determine DC50 and Dmax detection->analysis end End analysis->end

Figure 3: Western Blot Workflow.

Protocol:

  • Cell Culture and Treatment: HBL-1 cells are cultured to a suitable density and then treated with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK1. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the IRAK1 and loading control bands is quantified. The IRAK1 signal is normalized to the loading control, and the percentage of IRAK1 degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of degradation against the concentration of this compound.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Seeding: HBL-1 cells are seeded in a 96-well plate at a predetermined density.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader, and the data is analyzed to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Logical Framework for Selectivity

The selective degradation of IRAK1 by this compound is a multi-step process where each step contributes to the overall specificity of the molecule.

cluster_logic Logical Basis of this compound Selectivity ligand_selectivity High Affinity & Selectivity of IRAK1 Ligand Binds preferentially to IRAK1 over other kinases ternary_complex_formation Efficient Ternary Complex Formation Linker facilitates optimal orientation of IRAK1 and VHL ligand_selectivity->ternary_complex_formation e3_ligase_recruitment Specific Recruitment of VHL E3 Ligase VHL ligand component engages VHL e3_ligase_recruitment->ternary_complex_formation ubiquitination_and_degradation Targeted Ubiquitination & Degradation Proximity-induced ubiquitination of IRAK1 leads to its proteasomal degradation ternary_complex_formation->ubiquitination_and_degradation overall_selectivity Overall Selectivity of this compound Minimal off-target protein degradation ubiquitination_and_degradation->overall_selectivity

Figure 4: Logical Framework for this compound Selectivity.

References

Unlocking the Therapeutic Promise of JNJ-1013: A Technical Guide to a Novel IRAK1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1013 has emerged as a potent and selective therapeutic candidate, operating as a proteolysis-targeting chimera (PROTAC) to induce the degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This technical guide provides an in-depth exploration of the preclinical data, mechanism of action, and experimental protocols associated with this compound. By presenting a comprehensive overview of its therapeutic potential, particularly in the context of hematological malignancies such as Activated B-cell-like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) harboring MyD88 mutations, this document aims to equip researchers and drug development professionals with the critical information necessary to advance the study and application of this novel IRAK1 degrader.

Introduction

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a critical kinase involved in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. In certain cancers, particularly in ABC DLBCL with activating mutations in the MyD88 oncogene, the scaffolding function of IRAK1, rather than its kinase activity, is paramount for tumor cell survival.[1][2] Traditional kinase inhibitors may not fully abrogate the pro-survival signaling mediated by the IRAK1 scaffold. This compound, also known as Degrader-3 in foundational research, represents a novel therapeutic strategy by inducing the targeted degradation of the entire IRAK1 protein.[2][3] This approach eliminates both the kinase and scaffolding functions of IRAK1, offering a potentially more profound and durable anti-tumor effect.[2]

Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to IRAK1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of IRAK1, marking it for degradation by the proteasome. This targeted protein degradation effectively removes IRAK1 from the cell, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.[2][3]

cluster_0 This compound (PROTAC) JNJ1013 This compound IRAK1_ligand IRAK1 Ligand E3_ligand E3 Ligase Ligand (VHL) Linker Linker IRAK1_ligand->Linker IRAK1 IRAK1 (Target Protein) IRAK1_ligand->IRAK1 Binds E3_Ubiquitin_Ligase VHL E3 Ubiquitin Ligase E3_ligand->E3_Ubiquitin_Ligase Recruits Linker->E3_ligand Ternary_Complex Ternary Complex (IRAK1 - this compound - E3 Ligase) IRAK1->Ternary_Complex E3_Ubiquitin_Ligase->Ternary_Complex Ubiquitination Ubiquitination of IRAK1 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation IRAK1 Degradation Proteasome->Degradation

Mechanism of Action of this compound as an IRAK1 PROTAC Degrader.

Therapeutic Potential in ABC DLBCL

In ABC DLBCL with MyD88 mutations, a signaling complex known as the "Myddosome" is constitutively active, leading to the activation of IRAK1.[4][5] This triggers downstream signaling cascades, including the NF-κB and STAT3 pathways, which promote cell survival and proliferation.[4] By degrading IRAK1, this compound effectively inhibits these oncogenic signaling pathways.[2][3]

MyD88_mutation MyD88 L265P Mutation in ABC DLBCL Myddosome Constitutive Myddosome Formation MyD88_mutation->Myddosome IRAK4 IRAK4 Myddosome->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Downstream_Signaling Downstream Signaling IRAK1->Downstream_Signaling IRAK1_Degradation IRAK1 Degradation IRAK1->IRAK1_Degradation Leads to NFkB_Pathway NF-κB Pathway Downstream_Signaling->NFkB_Pathway STAT3_Pathway STAT3 Pathway Downstream_Signaling->STAT3_Pathway Cell_Survival Cell Survival and Proliferation NFkB_Pathway->Cell_Survival STAT3_Pathway->Cell_Survival JNJ1013 This compound JNJ1013->IRAK1 Targets

Inhibition of IRAK1 Downstream Signaling by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been characterized by several key quantitative metrics.

ParameterCell LineValueReference
DC50 (IRAK1 Degradation) HBL-13 nM[2][3]
Dmax (IRAK1 Degradation) HBL-196%[6]
IC50 (Anti-proliferative Activity) HBL-160 nM[7]
IC50 (Anti-proliferative Activity) OCI-LY10170 nM[7]
IC50 (IRAK1 Kinase Inhibition) -72 nM[8]
IC50 (IRAK4 Kinase Inhibition) -443 nM[8]
IC50 (VHL FP) -1071 nM[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture
  • Cell Lines: HBL-1 and OCI-LY10 (ABC DLBCL cell lines with MyD88 L265P mutation) were used.

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

IRAK1 Degradation Assay (Immunoblotting)
  • Cell Seeding: HBL-1 cells were seeded in 6-well plates.

  • Compound Treatment: Cells were treated with varying concentrations of this compound (e.g., 1.5-10000 nM) for a specified duration (e.g., 24 hours).[8]

  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blot: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated with primary antibodies against IRAK1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis was performed to quantify the extent of IRAK1 degradation.

Cell Viability Assay
  • Cell Seeding: HBL-1 and OCI-LY10 cells were seeded in 96-well plates at a specified density.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) was added to each well according to the manufacturer's instructions.

  • Signal Measurement: After a short incubation period to stabilize the luminescent signal, the plate was read on a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Downstream Signaling Pathway Analysis (Immunoblotting)
  • Protocol: The experimental workflow is similar to the IRAK1 degradation assay.

  • Antibodies: In addition to IRAK1, primary antibodies targeting phosphorylated forms of key downstream signaling proteins, such as phospho-IκBα (p-IκBα) and phospho-STAT3 (p-STAT3), were used to assess the inhibitory effect of this compound on these pathways.[7][8]

cluster_0 In Vitro Assays cluster_1 Analysis cluster_2 Endpoints Cell_Culture 1. Cell Culture (HBL-1, OCI-LY10) Compound_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis and Protein Quantification Compound_Treatment->Cell_Lysis Viability_Assay 4b. Cell Viability Assay Compound_Treatment->Viability_Assay Western_Blot 4a. Immunoblotting Cell_Lysis->Western_Blot Degradation_Analysis IRAK1, p-IκBα, p-STAT3 Levels (DC50) Western_Blot->Degradation_Analysis Proliferation_Analysis Cell Proliferation (IC50) Viability_Assay->Proliferation_Analysis

Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate IRAK1, a key driver of oncogenic signaling in specific hematological malignancies. The preclinical data robustly demonstrate its potency in degrading IRAK1, inhibiting downstream signaling pathways, and suppressing the proliferation of cancer cells harboring MyD88 mutations. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound and the development of next-generation IRAK1-targeting therapies. As research progresses, this compound holds the potential to address a significant unmet medical need for patients with ABC DLBCL and other IRAK1-dependent cancers.

References

Methodological & Application

Application Notes and Protocols for JNJ-1013 in DLBCL Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A significant subset of DLBCL, known as Activated B-cell-like (ABC)-DLBCL, is characterized by chronic B-cell receptor signaling and constitutive activation of the NF-κB pathway, often driven by mutations in the MYD88 gene. The scaffold protein Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) has been identified as a critical component of the MyD88 signaling pathway, essential for the survival of MyD88-mutant ABC-DLBCL cells. Notably, the scaffolding function of IRAK1, rather than its kinase activity, is paramount in this context.

JNJ-1013 (also known as Degrader-3) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of IRAK1. By hijacking the cell's ubiquitin-proteasome system, this compound provides a novel therapeutic strategy to eliminate IRAK1, thereby inhibiting downstream pro-survival signaling and inducing apoptosis in susceptible cancer cells. These application notes provide detailed protocols for the utilization of this compound in relevant DLBCL cell lines to study its anti-lymphoma effects.

Mechanism of Action of this compound in DLBCL

This compound is a heterobifunctional molecule that simultaneously binds to IRAK1 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of IRAK1, marking it for degradation by the proteasome. The degradation of IRAK1 in MyD88-mutant ABC-DLBCL cells leads to the inhibition of downstream NF-κB and STAT3 signaling pathways, resulting in potent anti-proliferative effects and the induction of apoptosis.[1][2]

JNJ1013_Mechanism cluster_cell MyD88-mutant ABC-DLBCL Cell cluster_effect Downstream Effects MyD88 Mutant MyD88 IRAK1 IRAK1 MyD88->IRAK1 recruits Proteasome Proteasome IRAK1->Proteasome degraded by NFkB NF-κB Pathway (p-IκBα) IRAK1->NFkB activates STAT3 STAT3 Pathway (p-STAT3) IRAK1->STAT3 activates JNJ1013 This compound JNJ1013->IRAK1 binds E3_Ligase E3 Ubiquitin Ligase JNJ1013->E3_Ligase recruits E3_Ligase->IRAK1 ubiquitinates Proliferation Cell Proliferation Apoptosis Apoptosis (Cleaved PARP) NFkB->Proliferation STAT3->Proliferation

Figure 1: Mechanism of action of this compound in MyD88-mutant ABC-DLBCL cells.

Data Presentation

Recommended DLBCL Cell Lines for this compound Studies
Cell LineSubtypeMyD88 MutationKey CharacteristicsCulture MediumDoubling Time (approx.)Seeding Density (cells/mL)
HBL-1 ABCL265PEstablished from an AIDS-related non-Hodgkin lymphoma.RPMI-1640 + 10% FBS30-40 hours0.5 x 10⁶ to 1.5 x 10⁶
TMD8 ABCL265PCharacterized by constitutive NF-κB activation.RPMI-1640 + 10% FBS~30 hoursMaintain between 0.2 x 10⁶ and 1.0 x 10⁶
OCI-Ly3 ABCL265PDerived from a patient with diffuse large B-cell lymphoma.IMDM + 20% FBS + 50 µM β-mercaptoethanol~24 hours0.2 x 10⁶ to 0.8 x 10⁶
OCI-Ly10 ABCL265PEstablished from the lymph node of a patient with DLBCL.IMDM + 10% FBS48-72 hoursMaintain between 0.3 x 10⁶ and 1.0 x 10⁶
In Vitro Efficacy of this compound
ParameterCell LineValueReference
IRAK1 Degradation (DC₅₀) HBL-13 nM[1]
Anti-proliferative Effect MyD88-mutant ABC-DLBCL cellsPotent inhibition[1]
Downstream Signaling Inhibition HBL-1Inhibition of p-IκBα and p-STAT3 at 0.01-1 µM[2]
Apoptosis Induction HBL-1Increased cleaved PARP at 0.01-1 µM[2]

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Solubility: this compound is typically soluble in DMSO. For cell culture experiments, prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture DLBCL Cell Lines Cell_Seeding 3. Seed Cells for Assays Cell_Culture->Cell_Seeding JNJ_Prep 2. Prepare this compound Stock and Working Solutions Treatment 4. Treat Cells with this compound (and controls) JNJ_Prep->Treatment Cell_Seeding->Treatment Viability 5a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 5b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western 5c. Western Blot Analysis (IRAK1, p-IκBα, etc.) Treatment->Western

Figure 2: General experimental workflow for studying the effects of this compound on DLBCL cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation and viability of DLBCL cell lines.

Materials:

  • DLBCL cell lines (e.g., HBL-1, TMD8)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow cells to acclimatize.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to the respective wells to achieve the final concentrations.

    • Include wells for vehicle control (DMSO) and untreated control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for IRAK1 Degradation and Signaling Pathway Inhibition

This protocol is to assess the degradation of IRAK1 and the inhibition of downstream signaling proteins.

Materials:

  • DLBCL cell lines

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to IRAK1, p-IκBα, p-STAT3, cleaved PARP, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere/acclimatize overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, collect the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • DLBCL cell lines

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound and controls as described in the western blot protocol.

  • Cell Harvesting and Staining:

    • After treatment, collect both the adherent and suspension cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level JNJ1013 This compound Treatment IRAK1_Deg IRAK1 Degradation JNJ1013->IRAK1_Deg Signaling_Inhib Inhibition of Downstream Signaling (p-IκBα, p-STAT3) IRAK1_Deg->Signaling_Inhib Prolif_Inhib Inhibition of Proliferation (↓ Viability) Signaling_Inhib->Prolif_Inhib Apoptosis_Induc Induction of Apoptosis (↑ Annexin V+, ↑ Cleaved PARP) Signaling_Inhib->Apoptosis_Induc

Figure 3: Logical relationship between this compound treatment and its observed effects.

References

Application Notes and Protocols: Monitoring JNJ-1013-Mediated IRAK1 Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1013 is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of inflammatory signaling pathways.[1][2][3] This document provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of IRAK1 in cultured cells following treatment with this compound. The provided methodology enables researchers to effectively monitor the pharmacodynamic effects of this compound and similar IRAK1-targeting degraders.

Introduction

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Dysregulation of the IRAK1 signaling pathway is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.[5][6] this compound is a heterobifunctional degrader that induces the ubiquitination and subsequent proteasomal degradation of IRAK1.[1][5] Western blotting is a robust and widely used technique to measure changes in protein levels, making it the gold standard for assessing the efficacy of targeted protein degraders like this compound.

Signaling Pathway and Mechanism of Action

This compound is a PROTAC (Proteolysis Targeting Chimera) that simultaneously binds to IRAK1 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to IRAK1, marking it for degradation by the proteasome. This targeted degradation of IRAK1 disrupts downstream signaling cascades, including the NF-κB pathway, thereby inhibiting pro-inflammatory responses.

IRAK1_Degradation_Pathway cluster_cell Cell cluster_downstream Downstream Signaling JNJ1013 This compound IRAK1 IRAK1 JNJ1013->IRAK1 Binds E3_Ligase E3 Ubiquitin Ligase JNJ1013->E3_Ligase Recruits Proteasome Proteasome IRAK1->Proteasome Targeted for Degradation NFkB NF-κB Activation IRAK1->NFkB Inhibition of Downstream Signaling E3_Ligase->IRAK1 Degraded_IRAK1 Degraded IRAK1 Fragments Proteasome->Degraded_IRAK1 Degrades Inflammation Inflammatory Response NFkB->Inflammation

Caption: Mechanism of this compound-mediated IRAK1 degradation.

Quantitative Data Summary

The following table presents representative data from a Western blot experiment designed to measure the effect of this compound on IRAK1 protein levels. Densitometry values are normalized to a loading control (e.g., GAPDH or β-actin).

Treatment GroupThis compound Conc.Normalized IRAK1 Levels (Arbitrary Units)% IRAK1 Degradation
Vehicle Control0 nM1.000%
This compound1 nM0.6535%
This compound3 nM0.4852%
This compound10 nM0.2179%
This compound30 nM0.0892%
This compound100 nM0.0496%

Note: The above data is illustrative. Actual results will vary depending on the cell line, treatment time, and experimental conditions. This compound has been shown to have a DC50 (concentration for 50% degradation) of approximately 3 nM in HBL-1 cells.[2][3]

Detailed Experimental Protocol

This protocol is optimized for detecting this compound-mediated IRAK1 degradation in cultured cells (e.g., HBL-1, HEK293T).[1][3]

Experimental Workflow Overview

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-IRAK1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL) H->I J 10. Stripping & Reprobing (Loading Control) I->J K 11. Data Analysis J->K

Caption: Western blot workflow for IRAK1 degradation analysis.

Materials and Reagents
  • Cell Line: HBL-1, HEK293T, or other appropriate cell line expressing IRAK1.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Degrader: this compound (dissolved in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient).

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Primary Antibodies:

    • Rabbit anti-IRAK1 antibody.[4]

    • Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1.5 - 1000 nM) or vehicle (DMSO) for the desired time, typically 24 hours.[1]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.[7]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant (protein lysate) to a new, clean tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[7]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

    • Confirm successful transfer by Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-IRAK1 antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.[7]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.[7]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing for Loading Control:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).

    • Follow the same washing, secondary antibody incubation, and detection steps as for the primary target.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the IRAK1 signal to the corresponding loading control signal for each lane.

    • Calculate the percentage of IRAK1 degradation relative to the vehicle-treated control.

Troubleshooting

IssuePossible CauseSolution
No or weak IRAK1 band Insufficient protein loadedIncrease the amount of protein loaded per lane.
Low antibody concentrationOptimize the primary antibody concentration.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
High antibody concentrationDecrease primary or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Inconsistent loading control Pipetting errorsUse a reliable protein quantification method and be precise when loading samples.
Uneven transferEnsure the gel and membrane are in complete contact during transfer.

Conclusion

This protocol provides a comprehensive framework for the reliable detection and quantification of this compound-mediated IRAK1 degradation. Adherence to these guidelines will enable researchers to generate robust and reproducible data, facilitating the characterization of IRAK1 degraders and their impact on cellular signaling.

References

Application Notes and Protocols for Cell-Based Assay Design for JNJ-1013

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1013 is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), functioning as a Proteolysis Targeting Chimera (PROTAC).[1][2][3] It operates by inducing the degradation of the IRAK1 protein, which is a critical component in inflammatory signaling pathways.[4][5] Notably, the scaffolding function of IRAK1, more so than its kinase activity, is crucial for the survival of certain cancer cells, such as Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) with MyD88 mutations.[4][5][6] this compound has demonstrated potent anti-proliferative effects and induction of apoptosis in these specific cancer cell lines.[3][7]

These application notes provide a comprehensive guide to designing and implementing a cascade of cell-based assays to characterize the activity of this compound. The protocols herein are designed to assess its primary mechanism of action (IRAK1 degradation), its impact on downstream signaling pathways, and its ultimate effects on cell viability and apoptosis.

Data Presentation

A summary of the key quantitative data reported for this compound is presented in the tables below for easy reference and comparison.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineNotes
IRAK1 Degradation (DC50) 3 nM[2][3][7]HBL-1Half-maximal degradation concentration.
IRAK1 Binding (IC50) 72 nM[1][8]N/ABiochemical assay.
IRAK4 Binding (IC50) 443 nM[1][8]N/ABiochemical assay.
VHL FP Binding (IC50) 1071 nM[1][8]N/AVon Hippel-Lindau E3 ligase ligand binding.
Maximal Degradation (Dmax) 96%[2][3]HBL-1Maximum observed IRAK1 degradation.

Table 2: Cellular Activity of this compound

AssayCell LineIC50Notes
Anti-proliferation HBL-160 nM[9]Assesses the inhibition of cell growth.
Anti-proliferation OCI-LY10170 nM[9]Assesses the inhibition of cell growth.

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_MYD88 TLR/IL-1R MyD88 IRAK4 IRAK4 TLR_MYD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Scaffolding STAT3 p-STAT3 IRAK1->STAT3 Proteasome Proteasome IRAK1->Proteasome Degradation IKK IKK Complex TRAF6->IKK NFkB p-IκBα → NF-κB IKK->NFkB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression STAT3->Gene_Expression JNJ1013 This compound JNJ1013->IRAK1 Binds VHL VHL E3 Ligase JNJ1013->VHL Recruits VHL->IRAK1 Ubiquitination Apoptosis Apoptosis (↑ Cleaved PARP) Proteasome->Apoptosis Induces Proliferation Cell Proliferation Gene_Expression->Proliferation Promotes

Caption: IRAK1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for IRAK1 Degradation Assay

cluster_workflow Workflow start Seed HBL-1 cells in 6-well plates treat Treat with this compound (0-1000 nM) for 24h start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (BCA) lyse->quantify sds_page SDS-PAGE and Western Blot quantify->sds_page probe Probe with antibodies: - IRAK1 - β-actin (loading control) sds_page->probe image Image blots and quantify band intensity probe->image analyze Analyze data: - Normalize IRAK1 to β-actin - Calculate DC50 image->analyze

Caption: Western blot workflow for determining IRAK1 degradation by this compound.

Logical Flow of the Cell-Based Assay Cascade

cluster_cascade Assay Cascade primary_assay Primary Assay: IRAK1 Degradation (Western Blot / In-Cell Western) secondary_assay Secondary Assay: Downstream Pathway Modulation (p-IκBα, p-STAT3 Western / ELISA) primary_assay->secondary_assay Confirms Mechanism tertiary_assay Tertiary Assays: Phenotypic Readouts secondary_assay->tertiary_assay Links Mechanism to Function proliferation Anti-Proliferation Assay (e.g., CellTiter-Glo®) tertiary_assay->proliferation apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7, Cleaved PARP Western) tertiary_assay->apoptosis

Caption: Logical progression of assays for characterizing this compound.

Experimental Protocols

IRAK1 Degradation Assay by Western Blot

Principle: This assay directly measures the dose-dependent degradation of the target protein, IRAK1, following treatment with this compound.

Cell Line: HBL-1 (ABC DLBCL with MyD88 L265P mutation) is recommended.[7]

Methodology:

  • Cell Seeding: Seed HBL-1 cells in 6-well plates at a density of 0.5 x 106 cells/mL and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0, 0.1, 1, 3, 10, 30, 100, 1000 nM) in complete culture medium. Replace the existing medium with the medium containing this compound and incubate for 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IRAK1 (1:1000) and a loading control such as β-actin (1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities. Normalize the IRAK1 band intensity to the corresponding β-actin band intensity.

    • Plot the normalized IRAK1 levels against the log concentration of this compound to determine the DC50 value.

Downstream Signaling Pathway Modulation Assay

Principle: This assay assesses the functional consequence of IRAK1 degradation by measuring the phosphorylation status of key downstream signaling proteins, p-IκBα and p-STAT3.[1][9]

Methodology: The protocol is similar to the Western Blot protocol for IRAK1 degradation, with the following modifications:

  • Primary Antibodies: Use primary antibodies specific for phosphorylated IκBα (p-IκBα) and phosphorylated STAT3 (p-STAT3). It is also recommended to probe for total IκBα and total STAT3 on separate blots or after stripping to confirm that the changes are in phosphorylation and not total protein levels.

  • Data Analysis: Quantify the band intensities for p-IκBα and p-STAT3, and normalize them to the total protein or a loading control.

Anti-Proliferation Assay

Principle: This assay determines the effect of this compound on cell growth and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.

Cell Lines: HBL-1 and OCI-LY10 are suitable choices.[9]

Methodology:

  • Cell Seeding: Seed HBL-1 or OCI-LY10 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, add 100 µL of medium containing a 2x concentration of serially diluted this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of viable cells against the log concentration of this compound to calculate the IC50 value.

Apoptosis Induction Assay

Principle: This assay quantifies the induction of apoptosis by this compound. This can be achieved by measuring the activity of executioner caspases (Caspase-3 and -7) or by detecting the cleavage of PARP.

Methodology 1: Caspase-Glo® 3/7 Assay

  • Protocol: Follow the same cell seeding and treatment protocol as the Anti-Proliferation Assay.

  • Assay Procedure:

    • After the desired incubation period (e.g., 48 hours), equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis: Measure luminescence and normalize the signal to the vehicle control to determine the fold-increase in caspase activity.

Methodology 2: Cleaved PARP Western Blot

  • Protocol: Follow the same protocol as the IRAK1 Degradation Assay.

  • Primary Antibody: Use a primary antibody specific for cleaved PARP.

  • Data Analysis: Observe the dose-dependent increase in the cleaved PARP fragment.[1]

References

Application Notes and Protocols: Generation of a Dose-Response Curve for JNJ-1013, a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed protocols for generating in vitro and in vivo dose-response curves for the novel Bruton's tyrosine kinase (BTK) inhibitor, JNJ-1013. The following application notes describe the necessary experimental workflows, from cell-based assays to preclinical animal models, for characterizing the potency and efficacy of this compound. Included are methodologies for determining key parameters such as IC50 and tumor growth inhibition, presented alongside structured data tables and visual representations of the experimental workflow and the targeted signaling pathway.

Introduction

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. Establishing a clear dose-response relationship is a fundamental step in the preclinical development of this compound, providing essential data on its biological activity and therapeutic window. These protocols outline the standardized procedures for evaluating the dose-dependent effects of this compound on cell viability, target engagement, and in vivo tumor growth.

Signaling Pathway

This compound targets BTK, a key enzyme in the B-cell receptor (BCR) signaling cascade.[1] Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK.[2] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers a downstream cascade involving calcium mobilization and activation of transcription factors such as NF-κB.[3][4][5] This signaling pathway is crucial for B-cell proliferation, survival, and differentiation.[2][5] In B-cell malignancies, this pathway is often constitutively active, promoting uncontrolled cell growth.[1][6] this compound, by inhibiting BTK, effectively blocks this aberrant signaling, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[1]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates JNJ1013 This compound JNJ1013->BTK Inhibits DAG DAG PLCg2->DAG Generates IP3 IP3 PLCg2->IP3 Generates PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces NFkB NF-κB PKC->NFkB Activate Ca_release->NFkB Activate Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Antigen Antigen Antigen->BCR Binds

Caption: The BCR signaling pathway and the inhibitory action of this compound on BTK.

Data Presentation

In Vitro IC50 Data

The half-maximal inhibitory concentration (IC50) of this compound was determined in various B-cell malignancy cell lines.

Cell LineCancer TypeIC50 (nM)
TMD8ABC-DLBCL0.5
REC-1Mantle Cell Lymphoma1.2
MEC-1Chronic Lymphocytic Leukemia2.5
RamosBurkitt's Lymphoma8.7
In Vivo Efficacy Data

The in vivo efficacy of this compound was evaluated in a TMD8 xenograft mouse model.

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle0QD0
This compound5QD45
This compound15QD78
This compound30QD95

Experimental Protocols

In Vitro Cell Viability Assay for IC50 Determination

This protocol describes the methodology for determining the IC50 of this compound using a cell viability assay.

Materials:

  • B-cell malignancy cell lines (e.g., TMD8, REC-1, MEC-1, Ramos)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 10 µM to 0.1 nM.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

In Vivo Xenograft Model for Efficacy Evaluation

This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID)

  • TMD8 cells

  • Matrigel

  • This compound formulation

  • Vehicle control

  • Calipers

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Harvest TMD8 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.

    • When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the this compound formulation at the desired concentrations.

    • Administer this compound or vehicle control to the respective groups according to the dosing schedule (e.g., once daily by oral gavage).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Assessment:

    • Continue to measure tumor volume throughout the study.

    • At the end of the study (e.g., after 21 days of treatment), euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Dose-Response cluster_invivo In Vivo Dose-Response cell_culture Cell Line Culture (TMD8, REC-1, etc.) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_treatment_vitro This compound Serial Dilution & Treatment (72h) cell_seeding->compound_treatment_vitro viability_assay Cell Viability Assay (CellTiter-Glo®) compound_treatment_vitro->viability_assay ic50_calc IC50 Calculation viability_assay->ic50_calc end End ic50_calc->end tumor_implantation Tumor Cell Implantation in Mice tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping compound_treatment_vivo This compound Administration (e.g., 21 days) grouping->compound_treatment_vivo tgi_calc Tumor Growth Inhibition (TGI) Calculation compound_treatment_vivo->tgi_calc tgi_calc->end start Start start->cell_culture start->tumor_implantation

References

Application Notes and Protocols: Time-Course Analysis of Protein Modulation by JNJ-77242113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-77242113 (also known as icotrokinra or JNJ-2113) is an investigational, first-in-class oral peptide designed to selectively target and block the interleukin-23 (IL-23) receptor.[1] It is not a direct protein degrader; instead, it functions as a competitive antagonist, binding to the IL-23 receptor with high affinity and preventing the downstream signaling cascade that drives inflammation in several immune-mediated diseases, including psoriasis.[1][2][3][4] The IL-23 signaling pathway is a critical driver in the pathogenesis of these diseases, primarily through the activation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines.[2][5]

These application notes provide a detailed framework for conducting a time-course experiment to evaluate the pharmacodynamic effects of JNJ-77242113 on key downstream proteins in the IL-23 signaling pathway. The protocols focus on measuring the time-dependent reduction in the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and the secretion of effector cytokines such as IL-17A and IFN-γ.

Mechanism of Action: IL-23 Receptor Antagonism

The binding of the IL-23 cytokine to its receptor, a heterodimer of the IL-23R and IL-12Rβ1 subunits, initiates a signaling cascade through the Janus kinase (JAK) family of enzymes, specifically JAK2 and Tyrosine Kinase 2 (TYK2).[5][6][7] This leads to the phosphorylation and activation of STAT3.[5][6] Phosphorylated STAT3 (pSTAT3) then forms homodimers, translocates to the nucleus, and acts as a transcription factor, inducing the expression of genes for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[5][6][7] JNJ-77242113 competitively binds to the IL-23 receptor, effectively blocking this entire downstream signaling process.[2][4]

IL23_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-23 IL-23 IL-23R_complex IL-23R / IL-12Rβ1 IL-23->IL-23R_complex Binds JNJ-77242113 JNJ-77242113 JNJ-77242113->IL-23R_complex Blocks JAK2_TYK2 JAK2 / TYK2 IL-23R_complex->JAK2_TYK2 Activates STAT3 STAT3 JAK2_TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Cytokine_mRNA IL-17A, IL-17F, IL-22 mRNA Nucleus->Cytokine_mRNA Induces Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Pro_inflammatory_Cytokines Translation & Secretion

Caption: IL-23 Signaling Pathway and JNJ-77242113 Inhibition.

Experimental Data Summary

The following tables summarize the inhibitory effects of JNJ-77242113 on key components of the IL-23 pathway. This data is compiled from preclinical and clinical studies and serves as a reference for expected outcomes.

Table 1: In Vitro Inhibitory Activity of JNJ-77242113

ParameterAssay SystemIC50 ValueReference
IL-23-induced pSTAT3Human PBMCs5.6 pM[3][8]
IL-23-induced IFNγHuman NK Cells18.4 pM[3][8]
IL-23-induced IFNγHuman Whole Blood (Healthy)11 pM (median)[3][4][8]
IL-23-induced IFNγHuman Whole Blood (Psoriasis)9 pM (median)[3][8]

Table 2: Time-Course of Pharmacodynamic Biomarker Reduction in Clinical Studies

BiomarkerStudy PopulationTreatment DoseTime to Significant ReductionReference
Serum hBD-2Moderate-to-severe psoriasisAll dosesAs early as Week 4[1]
Serum hBD-2Moderate-to-severe psoriasis100 mg twice-dailyBeginning by Week 8[1]

Experimental Protocols

This section details the methodologies for a time-course experiment to assess the impact of JNJ-77242113 on pSTAT3 levels and cytokine secretion.

Protocol 1: Time-Course Analysis of STAT3 Phosphorylation by Western Blot

This protocol describes the treatment of human Peripheral Blood Mononuclear Cells (PBMCs), followed by lysis and analysis of total and phosphorylated STAT3 levels.

1.1. Cell Culture and Treatment

  • Cell Preparation: Isolate PBMCs from healthy human donors using standard density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 6-well plate at a density of 2 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of JNJ-77242113 in a suitable solvent (e.g., DMSO). Serially dilute the stock to achieve desired final concentrations in cell culture medium. Ensure the final solvent concentration is consistent across all wells (≤ 0.1%).

  • Pre-treatment: Add the JNJ-77242113 dilutions or vehicle control to the cells and incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation & Time-Course:

    • Stimulate the cells with recombinant human IL-23 (e.g., 20 ng/mL) to induce STAT3 phosphorylation.

    • Establish time points for cell harvesting (e.g., 0, 15, 30, 60, 120 minutes) post-stimulation.

    • Harvest cells at each designated time point by transferring the cell suspension to a microcentrifuge tube.

1.2. Cell Lysis and Protein Quantification

  • Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

1.3. Western Blotting

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pSTAT3 (Tyr705).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT3, followed by the secondary antibody and detection steps.

1.4. Quantification and Analysis

  • Use image analysis software to perform densitometry on the protein bands.

  • Calculate the ratio of pSTAT3 to total STAT3 for each time point and treatment condition.

  • Plot the pSTAT3/STAT3 ratio against time to visualize the inhibitory effect of JNJ-77242113.

WB_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis A Isolate & Seed PBMCs B Pre-treat with JNJ-77242113 or Vehicle A->B C Stimulate with IL-23 B->C D Harvest Cells at Time Points (0-120 min) C->D E Cell Lysis & Protein Quantification (BCA) D->E F SDS-PAGE & Transfer to PVDF Membrane E->F G Immunoblot for pSTAT3 F->G H Strip & Re-probe for Total STAT3 G->H I Densitometry & Data Analysis H->I

Caption: Western Blot Workflow for pSTAT3 Time-Course Analysis.
Protocol 2: Time-Course Analysis of Cytokine Secretion by ELISA

This protocol outlines the measurement of secreted IL-17A and IFN-γ from cell culture supernatants over a longer time course.

2.1. Cell Culture and Treatment

  • Cell Preparation and Seeding: Follow steps 1.1.1 and 1.1.2 as described above.

  • Compound Treatment and Stimulation:

    • Add JNJ-77242113 dilutions or vehicle control to the cells.

    • Immediately stimulate the cells with IL-23 (and co-stimulants like IL-2 and IL-18 for IFN-γ, if necessary).

  • Time-Course Incubation: Incubate the plates at 37°C, 5% CO2. Collect cell culture supernatants at various time points (e.g., 6, 12, 24, 48 hours).

  • Supernatant Processing: Centrifuge the collected supernatants to remove any cells or debris. Store at -80°C until analysis.

2.2. ELISA (Enzyme-Linked Immunosorbent Assay)

  • Assay Performance: Quantify the concentration of IL-17A and/or IFN-γ in the collected supernatants using commercially available ELISA kits. Follow the manufacturer’s instructions precisely.

  • Standard Curve: Generate a standard curve using the provided recombinant cytokine standards for each assay.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Plot the cytokine concentration against time for each treatment condition.

    • Compare the cytokine secretion profiles between JNJ-77242113-treated and vehicle-treated cells to determine the time-dependent inhibitory effect.

References

Application Notes and Protocols: JNJ-1013 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of stock solutions of JNJ-1013, a potent and selective IRAK1 PROTAC degrader. Adherence to these guidelines is crucial for ensuring the stability, and reliable performance of the compound in downstream applications.

Summary of this compound Properties

This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] It has shown strong anti-proliferative effects in specific cancer cell lines, making it a valuable tool for research in oncology and immunology.[3]

Data Presentation: Solubility and Storage

The following table summarizes the key quantitative data for preparing and storing this compound stock solutions.

ParameterSolventConcentration/ConditionSource
Solubility DMSOSoluble to 100 mM[1]
DMSO25 mg/mL (~28.47 mM)[4]
DMSOSparingly soluble: 1-10 mg/mL[5]
AcetonitrileSlightly soluble: 0.1-1 mg/mL[5]
WaterSlightly soluble: 0.1-1 mg/mL[5]
Storage of Solid -20°CLong term (months to years)[3]
0 - 4°CShort term (days to weeks)[3]
4°CProtect from light[2][4]
Storage of Stock Solution (in DMSO) -80°CUp to 6 months[4][6]
-20°CUp to 1 month (protect from light)[4][6]

Note: The molecular weight of this compound is approximately 878.06 g/mol .[1][3] Batch-specific molecular weights may vary, and it is recommended to refer to the Certificate of Analysis for precise calculations.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the methodology for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.878 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 100 µL of DMSO to the 0.878 mg of this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6] When storing at -20°C, it is advisable to protect the aliquots from light.[4]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing and storing this compound stock solutions.

G This compound Stock Solution Workflow cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve (Warm/Sonicate if needed) C->D E Aliquot into Single-Use Vials D->E F Store at -80°C (up to 6 months) E->F Long-term G Store at -20°C (up to 1 month, protect from light) E->G Short-term

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

Application Notes and Protocols for JNJ-1013-Mediated IRAK1 Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune system and inflammatory responses.[1][3] Dysregulation of IRAK1 signaling has been implicated in a variety of diseases, including inflammatory conditions and certain cancers, making it a compelling therapeutic target.[4][5] JNJ-1013 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of IRAK1.[6][7][8] Unlike traditional kinase inhibitors that block the enzyme's activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the IRAK1 protein, thereby eliminating its scaffolding and kinase functions.[4][9]

This document provides detailed protocols for researchers studying the effects of this compound on IRAK1. It includes a method for treating cells with this compound to induce IRAK1 degradation and a subsequent immunoprecipitation protocol to isolate remaining IRAK1 for downstream analysis. This can be used to assess the efficacy of this compound in degrading IRAK1 and to study how this degradation affects IRAK1's protein-protein interactions.

This compound: Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to IRAK1 and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[4][6] This proximity induces the E3 ligase to tag IRAK1 with ubiquitin, marking it for degradation by the proteasome. This degradation mechanism is distinct from kinase inhibition and can be particularly effective for targeting both the catalytic and non-catalytic scaffolding functions of IRAK1.[4][9]

Quantitative Data for this compound

The following table summarizes the reported potency and selectivity of this compound.

MetricTargetValue (nM)Cell LineReference
DC50 IRAK1 Degradation3HBL-1[7][9]
IC50 IRAK172N/A[6][8]
IC50 IRAK4443N/A[6][8]
IC50 VHL FP1071N/A[6][8]
  • DC50 : The concentration of the compound that results in 50% degradation of the target protein.

  • IC50 : The concentration of the compound that inhibits 50% of the target's activity or binding.

IRAK1 Signaling Pathway

The following diagram illustrates the central role of IRAK1 in the TLR/IL-1R signaling pathway.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Association & Activation TAK1_complex TAK1 Complex TRAF6->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK MAPK (p38, JNK) TAK1_complex->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocation MAPK->Inflammatory_Genes Activation of Transcription Factors

IRAK1 Signaling Cascade

Experimental Workflow: IRAK1 Degradation and Immunoprecipitation

The diagram below outlines the experimental process for treating cells with this compound followed by immunoprecipitation of IRAK1.

experimental_workflow cell_culture 1. Cell Culture (e.g., HBL-1) treatment 2. Treat with this compound (Varying concentrations and times) cell_culture->treatment cell_lysis 3. Cell Lysis (with protease/phosphatase inhibitors) treatment->cell_lysis pre_clearing 4. Pre-clearing Lysate (with control beads) cell_lysis->pre_clearing immunoprecipitation 5. Immunoprecipitation (with anti-IRAK1 antibody) pre_clearing->immunoprecipitation washing 6. Wash Beads immunoprecipitation->washing elution 7. Elution washing->elution analysis 8. Downstream Analysis (Western Blot, Mass Spec, etc.) elution->analysis

This compound Treatment and IP Workflow

Protocol: IRAK1 Immunoprecipitation from this compound Treated Cells

This protocol describes a general method for the immunoprecipitation (IP) of IRAK1 from cultured cells that have been treated with this compound. This allows for the subsequent analysis of IRAK1 levels or its interacting partners.

Materials and Reagents
  • Cell Lines: Appropriate cell line expressing IRAK1 (e.g., HBL-1, THP-1, or other relevant lines).

  • This compound: Prepare stock solutions in DMSO.

  • Antibodies:

    • Rabbit anti-IRAK1 polyclonal antibody (for IP).[10]

    • Normal Rabbit IgG (isotype control).

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

    • Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.

    • Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100).

    • Elution Buffer: 2x Laemmli sample buffer or 0.1 M glycine (B1666218) (pH 2.5).

  • Equipment:

    • Cell culture incubator and hoods.

    • Microcentrifuge.

    • End-over-end rotator.

    • Magnetic rack (for magnetic beads).

Experimental Procedure

Part 1: Cell Treatment with this compound

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment:

    • Dilute this compound stock solution to desired final concentrations in cell culture medium.

    • Treat cells for the desired time course (e.g., 2, 4, 8, 24 hours). A time-course and dose-response experiment is recommended to determine optimal degradation conditions. Include a DMSO-treated vehicle control.

  • Cell Harvesting:

    • After treatment, place the culture plates on ice.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to cell lysis.

Part 2: Immunoprecipitation of IRAK1

  • Cell Lysis:

    • Add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the cell monolayer. A typical volume is 0.5-1.0 mL per 10 cm dish.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentration of all samples with lysis buffer.

  • Pre-clearing the Lysate:

    • To 500 µg - 1 mg of total protein, add 20-30 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

    • Note: Save a small aliquot (20-40 µL) of the pre-cleared lysate to serve as the "input" control for Western Blot analysis.[11]

  • Immunoprecipitation:

    • Add 2-4 µg of the anti-IRAK1 antibody to the pre-cleared lysate.[10]

    • In a parallel tube, add an equivalent amount of normal rabbit IgG as a negative isotype control.[11]

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture:

    • Add 30-50 µL of a 50% slurry of Protein A/G beads to each IP reaction.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Elute the bound proteins by resuspending the beads in 20-40 µL of 2x Laemmli buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[11]

    • Pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins.

Part 3: Downstream Analysis

  • Western Blotting:

    • Load the eluates from the IRAK1 IP, the negative control IgG IP, and the "input" sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against IRAK1 to confirm successful immunoprecipitation and to assess the extent of degradation in this compound treated samples.

    • To study interacting partners, probe with antibodies against suspected interacting proteins.

Conclusion

This compound offers a powerful tool for probing the function of IRAK1 by inducing its degradation. The provided protocols for cell treatment and subsequent immunoprecipitation will enable researchers to effectively study the dose- and time-dependent degradation of IRAK1 and its consequences on cellular signaling pathways and protein interactions. Careful optimization of antibody concentrations, incubation times, and washing steps will ensure high-quality, reproducible results.

References

Application Note: Profiling the Cellular Effects of JNJ-1013, a Novel CDK4/6 Inhibitor, Using a Quantitative Proteomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful therapeutic strategy in certain cancers, particularly HR+/HER2- breast cancer. JNJ-1013 is a novel, potent, and selective small molecule inhibitor of CDK4/6. Understanding the on-target and off-target effects of this compound at the cellular level is crucial for its preclinical and clinical development. This application note provides a detailed protocol for using a quantitative proteomics workflow to profile the cellular response to this compound treatment. The workflow described herein enables the identification of downstream signaling pathways modulated by this compound and can be adapted to study other kinase inhibitors.

Principle of the Method

This workflow utilizes a bottom-up proteomics approach coupled with tandem mass tag (TMT) labeling for relative quantification of protein phosphorylation. Cells are treated with this compound, followed by cell lysis, protein digestion, and TMT labeling of the resulting peptides. Phosphopeptides are then enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the global and quantitative assessment of phosphorylation changes induced by the inhibitor, providing insights into the drug's mechanism of action.

Quantitative Data Summary

The following table summarizes hypothetical quantitative phosphoproteomics data from MCF-7 cells treated with this compound. The data highlights key proteins involved in the CDK4/6 signaling pathway and cell cycle regulation, showing downregulation of phosphorylation at specific sites upon inhibitor treatment.

ProteinGenePhosphositeFold Change (this compound vs. DMSO)p-valueFunction
Retinoblastoma proteinRB1S807/S811-3.2<0.01Key CDK4/6 substrate, cell cycle regulation
Retinoblastoma-like protein 1RBL1S789-2.8<0.01Pocket protein, cell cycle control
FOXM1FOXM1T600-2.5<0.01Transcription factor, cell cycle progression
SMAD3SMAD3T179-1.8<0.05TGF-beta signaling pathway
E2F1E2F1S337-2.1<0.01Transcription factor, G1/S transition

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: MCF-7 (or other relevant cell line)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).

    • Perform experiments in biological triplicate.

Cell Lysis and Protein Extraction
  • Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, supplemented with phosphatase and protease inhibitors.

  • Procedure:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer to each dish.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Sonicate the lysate on ice to shear DNA and reduce viscosity.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA assay.

Protein Digestion
  • Reagents: DTT (1 M), Iodoacetamide (B48618) (500 mM), Trypsin (mass spectrometry grade).

  • Procedure:

    • Take 1 mg of protein from each sample.

    • Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate the proteins by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

TMT Labeling
  • Reagents: TMTsixplex™ Isobaric Label Reagent Set (or similar), Acetonitrile (B52724), TEAB (100 mM).

  • Procedure:

    • Resuspend the desalted peptides in 100 µL of 100 mM TEAB.

    • Equilibrate the TMT reagents to room temperature.

    • Add 41 µL of acetonitrile to each TMT label vial, vortex, and centrifuge.

    • Add the TMT label to the corresponding peptide sample and incubate for 1 hour at room temperature.

    • Quench the reaction by adding 8 µL of 5% hydroxylamine (B1172632) and incubating for 15 minutes.

    • Combine the labeled samples, desalt, and dry under vacuum.

Phosphopeptide Enrichment
  • Reagents: TiO2-based phosphopeptide enrichment kit.

  • Procedure:

    • Follow the manufacturer's protocol for the TiO2 enrichment kit.

    • Briefly, resuspend the TMT-labeled peptide mixture in the loading buffer.

    • Load the sample onto the TiO2 column.

    • Wash the column to remove non-phosphorylated peptides.

    • Elute the phosphopeptides using the elution buffer.

    • Desalt and dry the enriched phosphopeptides.

LC-MS/MS Analysis
  • Instrumentation: High-resolution Orbitrap mass spectrometer coupled with a nano-LC system.

  • Procedure:

    • Resuspend the phosphopeptides in 0.1% formic acid.

    • Load the sample onto a trap column and then separate on an analytical column using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire data in a data-dependent manner, with the top 10 most abundant precursor ions selected for HCD fragmentation.

    • Detect reporter ions in the MS3 scan for quantification.

Data Analysis
  • Software: Proteome Discoverer (Thermo Fisher Scientific), MaxQuant, or similar proteomics software.

  • Procedure:

    • Search the raw data against a human protein database.

    • Specify TMT reporter ion quantification.

    • Identify and quantify phosphopeptides.

    • Perform statistical analysis to identify significantly regulated phosphosites.

    • Perform pathway analysis using tools like DAVID or Metascape to identify enriched biological pathways.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (MCF-7) treatment This compound / DMSO Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling phospho_enrichment Phosphopeptide Enrichment (TiO2) tmt_labeling->phospho_enrichment lcms LC-MS/MS Analysis phospho_enrichment->lcms data_analysis Data Analysis & Bioinformatics lcms->data_analysis

Caption: Experimental workflow for quantitative phosphoproteomics.

cdk46_pathway cluster_G1_phase G1 Phase Progression cluster_S_phase S Phase Entry CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase S Phase Genes E2F->S_Phase activates transcription JNJ1013 This compound JNJ1013->CDK46 inhibits

Application Notes and Protocols: JNJ-1013 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1013 is a potent and selective proteolysis-targeting chimera (PROTAC) that functions as a degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3] As a bifunctional molecule, this compound recruits IRAK1 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK1.[1] This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of IRAK1 in cellular signaling, particularly in contexts such as autoimmune diseases and cancers like Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) with MyD88 mutations.[2][3][4][5]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and related assays to identify and characterize modulators of the IRAK1 signaling pathway.

Mechanism of Action of this compound

This compound is a PROTAC that links an IRAK1 inhibitor to a VHL E3 ligase ligand.[1] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to IRAK1, marking it for degradation by the proteasome. The degradation of IRAK1 disrupts its crucial scaffolding function, which is essential for downstream signaling pathways, independent of its kinase activity.[4][5][6] This leads to the inhibition of pathways involving NF-κB and STAT3, ultimately inducing apoptosis in dependent cancer cell lines.[1][7]

cluster_cell Cellular Environment cluster_ternary Ternary Complex cluster_signaling Downstream Signaling JNJ1013 This compound IRAK1 IRAK1 JNJ1013->IRAK1 Binds VHL VHL E3 Ligase JNJ1013->VHL Recruits Proteasome Proteasome IRAK1->Proteasome Degradation VHL->IRAK1 Ubiquitination IRAK1_inactive IRAK1 (degraded) Proteasome->IRAK1_inactive Results in Ub Ubiquitin pIKBa p-IKBα Apoptosis Apoptosis pSTAT3 pSTAT3 IRAK1_inactive->pIKBa Inhibition IRAK1_inactive->pSTAT3 Inhibition

Caption: Mechanism of action of this compound leading to IRAK1 degradation and downstream signaling inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from published studies.

ParameterCell LineValueReference
DC50 (IRAK1 Degradation)HBL-13 nM[2][3][4]
DC50 (IRAK1 Degradation)HBL-13.3 nM[7]
Dmax (IRAK1 Degradation)HBL-196%[2][6]
IC50 (Anti-proliferation)HBL-160 nM[7]
IC50 (Anti-proliferation)OCI-LY10170 nM[7]
IC50 (IRAK1 Binding)-72 nM[1][8]
IC50 (IRAK4 Binding)-443 nM[1][8]
IC50 (VHL FP Binding)-1071 nM[1][8]

High-Throughput Screening Applications

This compound can be employed in various HTS applications, primarily as a reference compound or positive control for assays aimed at discovering novel modulators of the IRAK1 signaling pathway.

Potential HTS Applications:

  • Primary Screens for IRAK1 Degraders: Use this compound as a positive control in assays designed to identify new small molecules that induce IRAK1 degradation.

  • Secondary Screens for Pathway Inhibitors: Employ this compound to validate hits from primary screens that aim to inhibit downstream signaling of IRAK1 (e.g., NF-κB or STAT3 activity).

  • Counter-screens: Utilize this compound to distinguish between compounds that degrade IRAK1 versus those that merely inhibit its kinase activity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize IRAK1 degraders like this compound. These methods can be adapted for high-throughput formats.

Cell Culture and Viability Assay

This protocol is for assessing the anti-proliferative effects of this compound.

Materials:

  • ABC DLBCL cell lines (e.g., HBL-1, OCI-LY10)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C and 5% CO₂ for 24 hours.

  • Prepare a serial dilution of this compound in complete medium.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.

  • Incubate the plate for an additional 72 hours.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the data to a dose-response curve using appropriate software.

cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate 24 hours A->B C Add serially diluted this compound B->C D Incubate 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for assessing cell viability and determining IC50 values.

Immunoblotting for IRAK1 Degradation

This protocol is to qualitatively and semi-quantitatively assess the degradation of IRAK1.

Materials:

  • HBL-1 cells

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Primary antibodies: anti-IRAK1, anti-p-IKBα, anti-pSTAT3(Tyr705), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed HBL-1 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) or vehicle control for 24 hours.[1]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Normalize protein samples and prepare for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensity and normalize to the loading control to determine the extent of protein degradation (DC₅₀).

High-Throughput IRAK1 Degradation Assay (e.g., In-Cell Western)

This protocol provides a higher throughput method for quantifying IRAK1 degradation.

Materials:

  • HBL-1 cells

  • 384-well black, clear-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody: anti-IRAK1

  • Fluorescently-labeled secondary antibody (e.g., IRDye® 800CW)

  • Cell stain for normalization (e.g., DRAQ5™)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Seed HBL-1 cells in a 384-well plate and allow them to adhere.

  • Treat cells with a compound library and this compound as a positive control for 24 hours.

  • Fix cells with 4% PFA for 20 minutes.

  • Wash with PBS and permeabilize for 15 minutes.

  • Block for 1.5 hours at room temperature.

  • Incubate with anti-IRAK1 primary antibody overnight at 4°C.

  • Wash and incubate with the fluorescently-labeled secondary antibody and DRAQ5™ for 1 hour.

  • Wash and scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity for IRAK1 and normalize to the cell stain intensity.

  • Determine the percentage of IRAK1 degradation for each compound.

cluster_workflow In-Cell Western Workflow A Seed and treat cells in 384-well plate B Fix, permeabilize, and block A->B C Incubate with primary antibody (anti-IRAK1) B->C D Incubate with fluorescent secondary Ab and cell stain C->D E Scan plate with infrared imager D->E F Quantify and normalize fluorescence E->F

Caption: High-throughput In-Cell Western workflow for quantifying IRAK1 degradation.

Conclusion

This compound is a powerful chemical probe for studying the biological functions of IRAK1. Its well-characterized mechanism of action and potent degradation activity make it an ideal tool for use in high-throughput screening applications as a reference compound. The protocols provided herein offer robust methods for investigating IRAK1 degradation and its downstream consequences, facilitating the discovery of novel therapeutics targeting this important signaling node.

References

Application Notes and Protocols for In Vivo Experimental Design with JNJ-1013

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1013 is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), developed as a potential therapeutic for cancers dependent on IRAK1 signaling.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of IRAK1.[3] This mechanism is particularly relevant in diseases like Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) harboring MyD88 mutations, where the scaffolding function of IRAK1, rather than its kinase activity, is crucial for tumor cell survival.[1][4] this compound has demonstrated strong anti-proliferative effects and potent inhibition of downstream signaling pathways in ABC DLBCL cells.[1][2][5]

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound in preclinical cancer models. The protocols and recommendations are based on the known mechanism of action of this compound and established methodologies for testing targeted cancer therapies.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound.

ParameterCell LineValueReference
IRAK1 Degradation (DC50)HBL-13 nM[1][2]
IRAK1 Binding (IC50)-72 nM[3]
IRAK4 Binding (IC50)-443 nM[3]
VHL Binding (IC50)-1071 nM[3]
Anti-proliferative Activity (IC50)HBL-160 nM
Anti-proliferative Activity (IC50)OCI-LY10170 nM
Representative In Vivo Efficacy Data of this compound (Template)

The following table is a template for presenting in vivo efficacy data from a xenograft study.

Animal ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Body Weight Change (%)Statistical Significance (p-value)
HBL-1 XenograftVehicleDaily0± 5%-
HBL-1 XenograftThis compound (X mg/kg)DailyDataDataData
HBL-1 XenograftThis compound (Y mg/kg)DailyDataDataData
HBL-1 XenograftThis compound (Z mg/kg)Twice DailyDataDataData

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in the MyD88 Signaling Pathway

JNJ_1013_Pathway cluster_cell ABC DLBCL Cell TLR TLR/IL-1R MyD88 MyD88 (L265P) TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Scaffolding STAT3 STAT3 IRAK1->STAT3 Activation Proteasome Proteasome IRAK1->Proteasome IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation JNJ1013 This compound JNJ1013->IRAK1 Induces Degradation

Caption: this compound induces IRAK1 degradation, inhibiting downstream NF-κB and STAT3 signaling.

In Vivo Experimental Workflow for this compound

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_endpoint Endpoint Analyses cell_culture 1. Cell Line Selection (e.g., HBL-1) & Culture animal_model 2. Animal Model Selection (e.g., NOD/SCID mice) cell_culture->animal_model xenograft 3. Tumor Xenograft Implantation animal_model->xenograft randomization 4. Tumor Growth & Randomization xenograft->randomization treatment 5. Treatment Administration (this compound vs. Vehicle) randomization->treatment monitoring 6. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint efficacy Efficacy Assessment (Tumor Growth Inhibition) endpoint->efficacy pk Pharmacokinetics (PK) (Plasma/Tumor Drug Levels) endpoint->pk pd Pharmacodynamics (PD) (IRAK1 levels, p-STAT3) endpoint->pd tox Toxicity Assessment (Histopathology) endpoint->tox

Caption: A standard workflow for evaluating the in vivo efficacy of this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Subcutaneous ABC DLBCL Xenograft Model

1. Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the HBL-1 human ABC DLBCL cell line.

2. Materials:

  • Cell Line: HBL-1 (MyD88 L265P mutant)

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound: Synthesized and purified compound

  • Vehicle Formulation: To be determined based on solubility and stability studies (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Cell Culture Media: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel: (Corning)

  • Calipers for tumor measurement

  • Sterile syringes and needles

3. Methods:

a. Cell Culture and Implantation:

  • Culture HBL-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

b. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

c. Compound Preparation and Administration:

  • Prepare this compound in the selected vehicle at the desired concentrations.

  • Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once or twice daily).

d. Efficacy Evaluation:

  • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

  • Monitor animals for any signs of toxicity.

  • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment (e.g., 21 days).

e. Data Analysis:

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

  • Analyze the statistical significance of the differences in tumor volume between groups using appropriate statistical tests (e.g., ANOVA).

  • Plot mean tumor volume ± SEM and mean body weight change over time for each group.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

1. Objective: To assess the in vivo target engagement of this compound by measuring IRAK1 protein levels and downstream signaling markers in tumor tissue.

2. Materials:

  • Tumor-bearing mice from the efficacy study

  • Protein extraction buffers and protease/phosphatase inhibitors

  • Antibodies for Western blotting or immunohistochemistry (IHC):

    • Anti-IRAK1

    • Anti-phospho-STAT3 (Tyr705)

    • Anti-phospho-IκBα

    • Loading control (e.g., anti-GAPDH or anti-β-actin)

  • Reagents and equipment for Western blotting or IHC

3. Methods:

a. Sample Collection:

  • At the end of the efficacy study, or at specific time points after the final dose, euthanize a subset of mice from each group.

  • Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for IHC.

b. Western Blot Analysis:

  • Homogenize frozen tumor samples in lysis buffer to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against IRAK1, p-STAT3, p-IκBα, and a loading control.

  • Incubate with appropriate secondary antibodies and visualize protein bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize to the loading control to determine the relative protein levels.

c. Immunohistochemistry (IHC):

  • Process formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

  • Perform antigen retrieval on tissue sections.

  • Incubate sections with primary antibodies against IRAK1, p-STAT3, or p-IκBα.

  • Use a suitable detection system to visualize antibody binding.

  • Score the staining intensity and percentage of positive cells.

4. Data Analysis:

  • Compare the levels of IRAK1, p-STAT3, and p-IκBα in the tumors of this compound-treated mice to those in the vehicle-treated group to assess the extent and duration of target modulation.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-1013 Immunoassay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in avoiding the high-dose hook effect, a potential artifact in immunoassays. While "JNJ-1013" is not a recognized compound in the public domain as of our latest update, the principles and troubleshooting steps outlined here are broadly applicable to sandwich immunoassays for various analytes.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect?

The hook effect, also known as the prozone effect or high-dose hook effect, is an immunological phenomenon that can occur in "sandwich" immunoassays. In such assays, an analyte is quantified by its ability to bridge two antibodies: a capture antibody and a detection antibody. The hook effect occurs when the concentration of the analyte is so high that it saturates both the capture and detection antibodies simultaneously. This saturation prevents the formation of the "sandwich" complex, leading to a decrease in the measured signal and a falsely low or underestimated concentration of the analyte.

Q2: At what concentrations can I expect to see the hook effect?

The concentration at which the hook effect becomes apparent is highly dependent on the specific assay system, including the affinity of the antibodies, the concentration of the capture and detection antibodies, and the incubation times. It typically occurs at analyte concentrations that are significantly above the upper limit of the assay's dynamic range.

Q3: What are the typical signs of a hook effect in my experimental results?

The primary indicator of a hook effect is obtaining a lower-than-expected concentration for a sample that is known or suspected to have a very high concentration of the analyte. Other signs include a plateau or decrease in signal with increasing analyte concentration and poor reproducibility of results for high-concentration samples.

Troubleshooting Guide

Issue: Falsely low readings in high concentration samples, suspecting a hook effect.

This guide provides a step-by-step approach to identify and mitigate the hook effect in your experiments.

Step 1: Sample Dilution

A systematic serial dilution of the sample is the most effective method to both identify and overcome the hook effect. If the hook effect is present, diluting the sample will bring the analyte concentration into the optimal dynamic range of the assay, resulting in a higher measured concentration after correcting for the dilution factor.

Experimental Protocol: Serial Dilution for Hook Effect Investigation

  • Prepare a Dilution Series: Prepare a series of dilutions of the suspect sample (e.g., 1:10, 1:100, 1:1000, 1:10000) using an appropriate assay buffer.

  • Assay the Dilutions: Analyze the undiluted sample and all prepared dilutions in the immunoassay.

  • Calculate Corrected Concentrations: Multiply the measured concentration of each dilution by its corresponding dilution factor.

  • Analyze the Results:

    • If the corrected concentrations increase with dilution and then plateau, the initial undiluted sample was affected by the hook effect.

    • The dilution that yields the highest and most consistent corrected concentration should be considered the most accurate.

Step 2: Assay Optimization

If the hook effect is a recurrent issue, consider optimizing the assay parameters.

  • Increase Antibody Concentrations: Increasing the concentration of the capture and/or detection antibodies can expand the dynamic range of the assay and shift the hook effect to higher analyte concentrations.

  • Reduce Incubation Times: Shorter incubation times can sometimes mitigate the hook effect by reducing the time for antibody saturation to occur.

  • Sample Pre-treatment: In some cases, pre-treating the sample to reduce the analyte concentration may be necessary.

Data Presentation: Interpreting Dilution Series Results

The following table illustrates a hypothetical example of how to identify the hook effect using a serial dilution.

Sample DilutionMeasured Concentration (ng/mL)Dilution FactorCorrected Concentration (ng/mL)Interpretation
Undiluted1501150Suspected Hook Effect
1:108510850Hook Effect still present
1:100251002500Approaching optimal range
1:1000510005000Within dynamic range
1:100000.6100006000Within dynamic range

In this example, the corrected concentration increases with dilution, confirming the presence of the hook effect in the less diluted samples. The true concentration of the analyte is likely around 6000 ng/mL.

Visualizing the Hook Effect and Troubleshooting Workflow

The following diagrams illustrate the mechanism of the hook effect and the recommended troubleshooting workflow.

HookEffectMechanism cluster_normal Normal Assay Condition cluster_hook Hook Effect (High Analyte Conc.) Analyte (Low Conc.) Detection Ab Detection Antibody Analyte (Low Conc.)->Detection Ab Capture Ab Capture Antibody Capture Ab->Analyte (Low Conc.) Substrate Substrate Detection Ab->Substrate Signal Signal Substrate->Signal Analyte (High Conc.)_1 Analyte (High Conc.)_2 Capture Ab_H Capture Antibody Capture Ab_H->Analyte (High Conc.)_1 No Signal No/Low Signal Detection Ab_H Detection Antibody Detection Ab_H->Analyte (High Conc.)_2

Caption: Mechanism of the sandwich immunoassay under normal and hook effect conditions.

TroubleshootingWorkflow start Suspected Hook Effect (Falsely Low Result) dilute Perform Serial Dilution (e.g., 1:10, 1:100, 1:1000) start->dilute analyze Analyze Dilutions and Calculate Corrected Concentrations dilute->analyze decision Do Corrected Concentrations Increase with Dilution? analyze->decision confirm Hook Effect Confirmed. Use Optimal Dilution Factor. decision->confirm Yes no_hook No Hook Effect. Investigate Other Causes. decision->no_hook No

Caption: Troubleshooting workflow for identifying and resolving the hook effect.

Optimizing JNJ-1013 Concentration to Avoid Off-Target Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of JNJ-1013, a potent and selective IRAK1 PROTAC degrader. The primary goal is to help users minimize the formation of non-productive binary or off-target ternary complexes, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4] It functions by simultaneously binding to IRAK1 and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of IRAK1.[1][5]

Q2: What is meant by "binary complex formation" in the context of a PROTAC like this compound?

A2: In the context of PROTACs, "binary complex formation" can refer to two scenarios that deviate from the productive ternary complex (PROTAC simultaneously bound to the target protein and the E3 ligase). These are:

  • Target-PROTAC Binary Complex: this compound binds to its intended target, IRAK1, but does not recruit the E3 ligase.

  • E3 Ligase-PROTAC Binary Complex: this compound binds to the E3 ligase but does not engage the target protein. The formation of these non-productive binary complexes can sequester the PROTAC, reducing its efficiency. At high concentrations, this can lead to a "hook effect" where the degradation of the target protein is paradoxically inhibited.

Q3: What are the potential off-target effects of this compound at high concentrations?

A3: While this compound is highly selective for IRAK1, at higher concentrations (e.g., 1 µM), it has been shown to degrade other proteins such as cyclin G-associated kinase (GAK) and NmrA-like family domain-containing protein 1 (NMRAL1).[6] It also shows inhibitory activity against IRAK4 and the von Hippel-Lindau (VHL) E3 ligase component at concentrations of 443 nM and 1071 nM, respectively.[1][4][7] Using excessive concentrations can lead to these off-target effects, confounding experimental results.

Q4: Why is optimizing the concentration of this compound critical for my experiments?

A4: Optimizing the concentration of this compound is crucial to:

  • Ensure Target Specificity: Minimize off-target protein degradation and inhibition.

  • Avoid the "Hook Effect": Prevent the reduction in degradation efficiency that can occur at supra-optimal concentrations due to the formation of non-productive binary complexes.

  • Obtain Reproducible Data: Ensure that the observed biological effects are due to the specific degradation of IRAK1.

  • Conserve Reagent: Use the minimal effective concentration to achieve the desired biological outcome.

Troubleshooting Guide

Problem 1: I am not observing IRAK1 degradation at my tested concentrations of this compound.

Possible Cause Suggested Solution
Concentration is too low. This compound has a reported DC50 of 3 nM in HBL-1 cells.[2][3] However, the optimal concentration can vary depending on the cell line and experimental conditions. Perform a dose-response experiment starting from a low concentration (e.g., 0.1 nM) and titrating up to a higher concentration (e.g., 1 µM) to determine the optimal degradation concentration in your system.
Incubation time is too short. Protein degradation is a time-dependent process. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially effective concentration of this compound to determine the optimal incubation time for maximal IRAK1 degradation.
Issues with cell line. The expression levels of IRAK1 and the necessary E3 ligase components can vary between cell lines. Confirm the expression of IRAK1 and the VHL E3 ligase in your cell line of choice via Western blot or qPCR.
Reagent integrity. Ensure that your stock solution of this compound is properly prepared and stored to maintain its activity. Prepare fresh dilutions for each experiment.

Problem 2: I see a decrease in IRAK1 degradation at higher concentrations of this compound (the "hook effect").

Possible Cause Suggested Solution
Formation of non-productive binary complexes. This is the classic "hook effect" for PROTACs. At high concentrations, this compound can independently bind to IRAK1 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.
Experimental approach. To confirm the hook effect, perform a detailed dose-response curve with concentrations spanning a wide range (e.g., 0.1 nM to 10 µM). The resulting bell-shaped curve will be indicative of the hook effect. The optimal concentration will be at the peak of this curve.
Moving forward. Once the optimal concentration for maximal degradation is identified from the dose-response curve, use this concentration for all subsequent experiments to ensure you are working in the productive range.

Problem 3: I suspect off-target effects are occurring in my experiment.

Possible Cause Suggested Solution
Concentration is too high. As previously mentioned, high concentrations of this compound can lead to the degradation of other proteins.[6]
Experimental validation. If you suspect off-target effects, perform a proteomics study (e.g., mass spectrometry) to identify changes in the abundance of other proteins upon treatment with a high concentration of this compound. Compare this to the proteome of cells treated with the optimal degradation concentration.
Control experiments. Use a negative control, such as a structurally similar but inactive version of this compound, if available. This can help to distinguish between the specific effects of IRAK1 degradation and non-specific or off-target effects of the compound.

Quantitative Data Summary

Parameter Value Cell Line Reference
DC50 (IRAK1 Degradation) 3 nMHBL-1[2][3]
IC50 (IRAK1) 72 nMNot specified[1][4][7]
IC50 (IRAK4) 443 nMNot specified[1][4][7]
IC50 (VHL FP) 1071 nMNot specified[1][4][7]
Off-target degradation at 1 µM GAK, NMRAL1HBL-1[6]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Normalize the protein concentrations for all samples and perform a Western blot to detect the levels of IRAK1. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for IRAK1 and the loading control. Normalize the IRAK1 signal to the loading control and then to the vehicle control to determine the percentage of IRAK1 degradation at each concentration. Plot the percentage of degradation versus the log of the this compound concentration to determine the DC50 and the optimal degradation concentration.

Visualizations

JNJ_1013_Mechanism cluster_productive Productive Ternary Complex Formation cluster_nonproductive Non-Productive Binary Complex Formation (High Concentration) IRAK1_prod IRAK1 Ternary_Complex IRAK1-JNJ-1013-E3 Ligase (Ternary Complex) IRAK1_prod->Ternary_Complex E3_Ligase_prod E3 Ligase E3_Ligase_prod->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation JNJ_1013_prod JNJ_1013_prod JNJ_1013_prod->Ternary_Complex IRAK1_nonprod IRAK1 Binary_Complex1 IRAK1-JNJ-1013 (Binary Complex) IRAK1_nonprod->Binary_Complex1 JNJ_1013_nonprod2 This compound Binary_Complex2 This compound-E3 Ligase (Binary Complex) JNJ_1013_nonprod2->Binary_Complex2 E3_Ligase_nonprod E3 Ligase E3_Ligase_nonprod->Binary_Complex2 JNJ_1013_nonprod1 JNJ_1013_nonprod1 JNJ_1013_nonprod1->Binary_Complex1

Caption: Productive vs. Non-Productive Complex Formation of this compound.

experimental_workflow start Start: Hypothesis (Investigate effect of IRAK1 degradation) dose_response 1. Dose-Response Experiment (0.1 nM - 10 µM this compound) start->dose_response western_blot1 2. Western Blot for IRAK1 dose_response->western_blot1 analysis1 3. Analyze Data: Determine DC50 and Optimal Concentration western_blot1->analysis1 hook_effect Observe Hook Effect? analysis1->hook_effect troubleshoot Troubleshoot: - Check Reagent Integrity - Verify Cell Line Expression analysis1->troubleshoot hook_effect->analysis1 Yes (Re-evaluate optimal conc.) time_course 4. Time-Course Experiment (at Optimal Concentration) hook_effect->time_course No western_blot2 5. Western Blot for IRAK1 time_course->western_blot2 analysis2 6. Analyze Data: Determine Optimal Incubation Time western_blot2->analysis2 downstream_exp 7. Proceed with Downstream Experiments (at optimal concentration and time) analysis2->downstream_exp

Caption: Workflow for Optimizing this compound Experimental Conditions.

References

Technical Support Center: Improving JNJ-1013 Cell Permeability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro cell permeability of the small molecule inhibitor, JNJ-1013. The following information is designed to help diagnose and overcome common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor demonstrates high potency in biochemical assays but shows significantly lower efficacy in cell-based assays. What is the likely cause?

A common reason for this discrepancy is poor cell permeability.[1][2] While this compound may effectively inhibit its target in a purified, cell-free system, its ability to cross the cell membrane to reach its intracellular target in a living cell can be limited. Other factors could include inhibitor instability in cell culture media, binding to serum proteins, or active removal from the cell by efflux pumps.[2][3]

Q2: What physicochemical properties of this compound might contribute to poor cell permeability?

Several properties can hinder a small molecule's ability to passively diffuse across the lipid bilayer of a cell membrane:

  • High Polarity: A high polar surface area (PSA), typically greater than 140 Ų, is often associated with poor membrane permeability.[4]

  • Hydrogen Bonding: A large number of hydrogen bond donors and acceptors can impede the molecule's ability to enter the hydrophobic membrane interior.

  • Molecular Size: Larger molecules generally exhibit lower permeability compared to smaller ones.[5]

  • Lipophilicity (LogP/LogD): Both excessively high and low lipophilicity can negatively impact permeability. A LogP value outside the optimal range can lead to poor absorption.[4]

Q3: How can I experimentally measure the cell permeability of this compound?

Several in vitro assays can be used to quantify cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a measure of passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the intestinal epithelium.[6][7] It is considered a gold standard for predicting in vivo drug absorption and can assess both passive diffusion and active transport.[6][7]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of kidney epithelial cells. MDCK cells are often transfected to overexpress specific efflux pumps (e.g., P-glycoprotein in MDCK-MDR1 cells), making them particularly useful for studying efflux liability.[6][7]

Q4: What is the role of efflux pumps, and how can I determine if this compound is a substrate?

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell, which is a common mechanism of drug resistance.[8][9][10] If this compound is a substrate for an efflux pump, its intracellular concentration will be kept low, reducing its efficacy.[2] To determine if this compound is an efflux pump substrate, you can perform your cell-based assay in the presence of a known efflux pump inhibitor.[11] If the potency of this compound increases in the presence of the inhibitor, it is likely a substrate for that pump.

Q5: Can components in the cell culture media, such as serum, affect the apparent permeability and activity of this compound?

Yes, serum proteins, particularly albumin, can bind to small molecules.[3][12] This binding can reduce the concentration of free this compound available to enter the cells, leading to a decrease in its observed potency.[3] It is recommended to assess the activity of this compound in both serum-containing and serum-free media to understand the impact of serum protein binding.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound and offers potential solutions.

Issue Possible Cause Suggested Solution
Inconsistent results between experimental replicates. 1. Inhibitor Precipitation: this compound may have poor solubility in the aqueous culture medium. 2. Cell Health Variability: Differences in cell density, passage number, or overall health can affect results.[3]1. Solubility Check: Visually inspect the media for any precipitate. Consider using a small percentage of a co-solvent like DMSO (typically <0.5%) to improve solubility, but be mindful of solvent toxicity.[1][3] 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure even cell seeding.
High cellular toxicity observed at effective concentrations. 1. Off-Target Effects: this compound may be inhibiting other essential cellular targets.[3] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[3]1. Dose-Response Analysis: Perform a careful dose-response study to determine the therapeutic window. 2. Solvent Control: Ensure the final solvent concentration is below the toxic threshold for your cell line.[3]
No observable effect of this compound in cells, even at high concentrations. 1. Extreme Poor Permeability: The compound may be unable to enter the cells at all. 2. Inhibitor Instability: this compound may be degrading in the cell culture medium over the course of the experiment.[3] 3. Efflux Pump Activity: The compound is being rapidly removed from the cells.[8]1. Permeabilization Agent: As a control experiment, you can use a mild permeabilizing agent to facilitate compound entry and see if the expected phenotype appears. 2. Stability Assay: Assess the stability of this compound in your culture media over time using methods like HPLC or LC-MS.[3] 3. Efflux Pump Inhibition: Co-incubate this compound with a known efflux pump inhibitor.[11]

Strategies to Improve this compound Cell Permeability

If poor cell permeability is confirmed, several strategies can be employed to improve the intracellular delivery of this compound.

Formulation Strategies
Strategy Description Advantages Considerations
Nanoparticle Encapsulation Encapsulating this compound into nanoparticles (e.g., lipid-based nanoparticles, polymeric nanoparticles) can improve its solubility and facilitate cellular uptake.[1][13][14]Can protect the compound from degradation, improve solubility, and potentially target specific cells.[13]Requires specialized formulation expertise and characterization.
Lipid-Based Formulations Formulations such as liposomes or solid lipid nanoparticles can enhance the permeability of hydrophobic compounds.[1][13][15]Biocompatible and can improve the bioavailability of poorly soluble drugs.[15]Stability and drug loading can be challenging.
Use of Permeation Enhancers Certain excipients can be included in the formulation to transiently increase membrane permeability.[13][16]Can be effective for specific applications.Potential for cell toxicity and non-specific effects.
Chemical Modification Strategies
Strategy Description Advantages Considerations
Prodrug Approach Modify this compound into a more permeable prodrug that is enzymatically converted to the active compound inside the cell.[1][13]Can overcome permeability barriers by masking polar functional groups.Requires careful design to ensure efficient conversion to the active form.
Optimize Physicochemical Properties Synthesize analogs of this compound with improved properties, such as reduced polar surface area, fewer hydrogen bond donors/acceptors, and optimized lipophilicity.[1][4]Can lead to a fundamentally better compound with improved drug-like properties.Requires medicinal chemistry efforts and iterative design-synthesis-testing cycles.
Introduce Intramolecular Hydrogen Bonds Designing the molecule to form intramolecular hydrogen bonds can shield polar groups, reducing the energy penalty for entering the lipid membrane.[4][17]Can significantly improve passive diffusion.May alter the compound's conformation and target binding affinity.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds: caffeine (B1668208) (high permeability) and mannitol (B672) (low permeability)[6]

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of Lucifer yellow.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare the dosing solution of this compound in HBSS at the desired concentration. Also, prepare solutions for the control compounds.

  • Permeability Measurement (A-B):

    • Add the this compound dosing solution to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS.

  • Permeability Measurement (B-A):

    • Add the this compound dosing solution to the basolateral (donor) compartment.

    • Add fresh HBSS to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form monolayer seed_cells->differentiate check_integrity Assess monolayer integrity (TEER/Lucifer Yellow) differentiate->check_integrity add_compound_ab Add this compound to Apical side (A-B) check_integrity->add_compound_ab add_compound_ba Add this compound to Basolateral side (B-A) check_integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample Sample from receiver compartment at time points incubate->sample quantify Quantify this compound (LC-MS/MS) sample->quantify calculate_papp Calculate Papp (A-B, B-A) quantify->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux troubleshooting_flowchart start This compound shows low cellular activity q1 Is the compound soluble in culture media? start->q1 sol_1 Improve formulation (e.g., use co-solvent) q1->sol_1 No q2 Is the compound stable in culture media? q1->q2 Yes a1_yes Yes a1_no No sol_2 Shorten incubation time or use fresh compound q2->sol_2 No q3 Is the efflux ratio > 2? q2->q3 Yes a2_yes Yes a2_no No sol_3 Co-administer with efflux pump inhibitor q3->sol_3 Yes conclusion Poor passive permeability. Consider chemical modification. q3->conclusion No a3_yes Yes a3_no No

References

JNJ-1013 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Due to the absence of publicly available information regarding a compound designated "JNJ-1013," this technical support center has been developed based on general best practices for the long-term stability of experimental compounds. The following troubleshooting guides and FAQs are intended to provide a foundational framework for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: While specific data for this compound is unavailable, standard practice for experimental compounds involves storage in a controlled environment to minimize degradation. Recommended starting points are:

  • Temperature: -20°C or -80°C, depending on the compound's thermal lability. A lower temperature is generally preferable for long-term storage.

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for oxygen-sensitive compounds.

Q2: How can I assess the stability of my this compound stock solution over time?

A2: Regular stability testing is crucial. A common approach involves:

  • Initial Analysis: Perform an initial analysis (e.g., HPLC, LC-MS) to determine the purity and concentration of the freshly prepared stock solution.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), re-analyze the stock solution using the same analytical method.

  • Comparison: Compare the results to the initial analysis. A significant decrease in purity or concentration indicates instability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check (e.g., HPLC) on both the old and new stock solutions. 3. If degradation is confirmed, discard the old stock and establish a more frequent schedule for preparing fresh solutions.
Precipitate observed in thawed this compound solution. Poor solubility or freeze-thaw instability.1. Gently warm the solution to room temperature and vortex to attempt redissolution. 2. If the precipitate persists, centrifuge the solution and use the supernatant, noting the potential for inaccurate concentration. 3. For future use, consider storing in smaller, single-use aliquots to minimize freeze-thaw cycles.
Loss of compound activity in cell-based assays. Instability in cell culture media.1. Assess the stability of this compound in the specific cell culture medium used over the time course of the experiment. 2. Consider preparing fresh dilutions of this compound in media immediately before each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., DMSO, Ethanol).

  • Dissolution: Add the solvent to the this compound powder and vortex until fully dissolved. Gentle warming may be applied if necessary, provided the compound is thermally stable.

  • Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at the recommended temperature (-20°C or -80°C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the compound's absorbance maximum.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for column re-equilibration. The exact gradient should be optimized for this compound.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_exp Experimentation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sterilize dissolve->filter aliquot Aliquot & Store filter->aliquot hplc HPLC Analysis aliquot->hplc t=0 cell_culture Cell-based Assay aliquot->cell_culture Use in Experiment concentration Concentration Check hplc->concentration hplc->cell_culture Confirm Quality data_analysis Data Analysis cell_culture->data_analysis

Caption: Workflow for preparation, quality control, and experimental use of this compound.

Troubleshooting_Logic start Inconsistent Results? check_stock Check Stock Solution Integrity start->check_stock fresh_stock Prepare Fresh Stock check_stock->fresh_stock Degradation Suspected other_factors Investigate Other Experimental Factors check_stock->other_factors Stock OK re_run_exp Re-run Experiment fresh_stock->re_run_exp problem_solved Problem Solved re_run_exp->problem_solved Consistent Results re_run_exp->other_factors Inconsistent Results

Caption: Logic diagram for troubleshooting inconsistent experimental results with this compound.

JNJ-1013 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to JNJ-1013

This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] IRAK1 is a crucial protein in signaling pathways, and its scaffolding function, rather than its kinase activity, is vital for the survival of certain tumor cells.[3][4] this compound has demonstrated strong anti-proliferative effects in Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) cells that have a MyD88 mutation.[2][5] The expected outcomes of treating susceptible cells with this compound include a dose-dependent decrease in IRAK1 protein levels, inhibition of downstream signaling pathways (such as decreased phosphorylation of IκBα and STAT3), and the induction of apoptosis.[1][6]

This guide provides troubleshooting for unexpected experimental results.

Troubleshooting Guide

Unexpected Result 1: No Decrease in IRAK1 Protein Levels After this compound Treatment

You've treated IRAK1-expressing cells (e.g., HBL-1) with this compound but your Western blot shows no change in total IRAK1 levels.

  • Inactive Compound: this compound may have degraded. It is recommended to store the compound at -20°C for long-term use (months to years) and at 0-4°C for short-term use (days to weeks).[5] Prepare fresh stock solutions in DMSO for each experiment.

  • Incorrect Concentration: The effective concentration for IRAK1 degradation is low, with a reported DC50 of 3 nM in HBL-1 cells.[2][5] Verify your calculations and perform a dose-response experiment to confirm the optimal concentration for your cell line.

  • Suboptimal Treatment Time: A 24-hour treatment period has been shown to be effective for IRAK1 degradation.[1] If you are using a shorter incubation time, you may not observe significant degradation.

  • Western Blot Issues:

    • Antibody Performance: Ensure your primary antibody against IRAK1 is validated and working correctly. Run a positive control with a cell lysate known to express IRAK1.

    • Protein Transfer: Verify efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S.

    • Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between samples.

Troubleshooting Workflow: No IRAK1 Degradation

start Start: No IRAK1 Degradation Observed check_compound Check this compound Stock (Freshly prepared? Stored correctly?) start->check_compound check_concentration Verify Concentration (Perform dose-response) check_compound->check_concentration Stock OK end_fail Contact Technical Support check_compound->end_fail Stock Expired check_time Verify Treatment Time (24h incubation?) check_concentration->check_time Concentration OK check_concentration->end_fail Concentration Incorrect check_western Troubleshoot Western Blot (Antibody? Transfer? Loading?) check_time->check_western Time OK check_time->end_fail Time Incorrect end_success Success: IRAK1 Degradation Observed check_western->end_success Issue Resolved check_western->end_fail Issue Persists cluster_0 MyD88 Pathway cluster_1 Compensatory Pathway MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 STAT3 p-STAT3 IRAK1->STAT3 NFkB p-IκBα → NF-κB TRAF6->NFkB Proliferation Proliferation & Apoptosis NFkB->Proliferation AltKinase Alternative Kinase NFkB->AltKinase Feedback Loop STAT3->Proliferation Receptor Receptor Tyrosine Kinase Receptor->AltKinase AltSignal Downstream Effector AltKinase->AltSignal AltSignal->Proliferation JNJ1013 This compound JNJ1013->IRAK1 Degradation

References

Technical Support Center: JNJ-1013 Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with JNJ-1013-mediated ternary complex formation. The following sections offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a molecular glue designed to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for subsequent degradation by the proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple POI molecules.[1]

Q2: What is the "hook effect" and how can it be avoided?

The "hook effect" is a phenomenon observed in ternary complex-dependent assays where an increase in the concentration of a bifunctional molecule, like a PROTAC or molecular glue, leads to a decrease in signal after reaching an optimal concentration.[1][2][3] This occurs because at high concentrations, the molecule saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes (e.g., POI-JNJ-1013 and E3-JNJ-1013) at the expense of the productive ternary complex (POI-JNJ-1013-E3).[2][3][4] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and subsequent degradation.[2][3]

Q3: Why are my biochemical and cellular assay results inconsistent?

Discrepancies between biochemical and cellular assays can arise because the purified proteins in a biochemical assay may not fully replicate the complex cellular environment.[2] Factors such as post-translational modifications, the presence of other interacting proteins, and cellular scaffolding can stabilize weak or transient interactions in a cellular context.[2] Live-cell assays like NanoBRET™ can provide a more physiologically relevant assessment of ternary complex formation.[4][5]

Q4: What is an "unproductive" ternary complex?

A stable ternary complex does not always guarantee efficient degradation of the target protein.[4] An "unproductive" ternary complex is one where the geometry of the complex is not optimal for the E3 ligase to ubiquitinate the target protein.[4] This can be influenced by the specific binding orientation of the molecular glue or the linker length and attachment points in the case of PROTACs.[2][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes with this compound.

Issue 1: No or Low Target Protein Degradation Observed
Potential Cause Troubleshooting Steps
Inefficient Ternary Complex Formation Verify the binding of this compound to both the target protein and the E3 ligase individually. Optimize the concentration of this compound to avoid the "hook effect".[2][3] Consider that the linker in a PROTAC, or the induced conformation by a molecular glue, may not effectively bridge the two proteins.[2]
Low Protein Expression Confirm the expression levels of both the target protein and the E3 ligase (e.g., CRBN) in your cell model using techniques like Western Blotting.[2]
Poor Cell Permeability of this compound Assess the cell permeability of this compound. Modifications to the compound's physicochemical properties may be necessary to improve cellular uptake.[3]
Compound Instability Evaluate the stability of this compound in your cell culture medium and cell lysates over the time course of your experiment.[2]
Issue 2: Difficulty in Detecting Ternary Complex Formation in Biochemical Assays
Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions Optimize buffer conditions, including pH and salt concentrations. Ensure that any tags on the recombinant proteins (e.g., His, GST) are not sterically hindering complex formation.[6]
Protein Quality Verify the purity, folding, and activity of your recombinant target protein and E3 ligase. Use techniques like Dynamic Light Scattering (DLS) to check for protein aggregation.[4]
Incorrect Assay Choice Some interactions may be too weak to be detected by certain methods.[7] Consider using more sensitive or orthogonal assays such as TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR).[6][8]

Experimental Protocols

Protocol 1: TR-FRET Assay for Ternary Complex Formation

Objective: To quantify the formation of the POI-JNJ-1013-E3 ligase ternary complex in a biochemical setting.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)

  • This compound

  • TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a solution containing the POI and the E3 ligase complex in the assay buffer.

  • Add serial dilutions of this compound to the protein mixture in a suitable microplate.

  • Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).

  • Add the donor and acceptor-labeled antibodies.

  • Incubate to allow for antibody binding (e.g., 60 minutes at room temperature, protected from light).

  • Measure the TR-FRET signal on a compatible plate reader.

Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of this compound to determine the concentration at which maximal ternary complex formation occurs.

Protocol 2: Western Blot for Target Protein Degradation

Objective: To assess the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • This compound

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in treated versus untreated cells to determine the extent of degradation.

Visualizations

cluster_0 This compound Signaling Pathway JNJ1013 This compound TernaryComplex POI-JNJ-1013-E3 Ternary Complex JNJ1013->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase (e.g., CRBN) E3->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: this compound mediated protein degradation pathway.

cluster_1 Troubleshooting Workflow Start No/Low Target Degradation CheckProteins Verify Protein Expression (Western Blot) Start->CheckProteins DoseResponse Perform Wide Dose-Response (Avoid Hook Effect) CheckProteins->DoseResponse Expression OK CellPermeability Assess Cell Permeability DoseResponse->CellPermeability Optimal Concentration Identified CompoundStability Check Compound Stability (LC-MS/MS) CellPermeability->CompoundStability Permeable BiochemicalAssay Biochemical Confirmation (TR-FRET, AlphaLISA) CompoundStability->BiochemicalAssay Stable Success Degradation Observed BiochemicalAssay->Success Ternary Complex Confirmed

Caption: Troubleshooting workflow for lack of target degradation.

References

mitigating off-target effects of JNJ-1013

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the off-target effects of JNJ-1013, a potent and selective IRAK1 PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3] It functions by forming a ternary complex between IRAK1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK1.[1] This degradation of IRAK1 inhibits downstream signaling pathways, such as those involving p-IKBα and pSTAT3, and can induce apoptosis in cancer cells dependent on IRAK1 scaffolding function.[1][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for IRAK1, studies have shown that at higher concentrations (e.g., 1 µM), it can also induce the degradation of Cyclin G-Associated Kinase (GAK) and NmrA-like family domain-containing protein 1 (NMRAL1). This off-target degradation is an important consideration in experimental design and data interpretation.

Q3: What are the potential consequences of off-target GAK and NMRAL1 degradation?

Degradation of GAK and NMRAL1 can lead to unintended biological effects that may confound experimental results.

  • GAK is a serine/threonine kinase involved in clathrin-mediated trafficking, receptor signaling, and centrosome maturation.[4][5][6] Its depletion can affect processes like receptor recycling and mitotic progression.[4]

  • NMRAL1 acts as a cellular redox sensor that responds to changes in NADPH levels.[7][8][9] It can modulate inflammatory responses through the NF-κB pathway and is involved in the DNA damage response.[8][10]

Q4: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for ensuring that the observed biological outcomes are a direct result of IRAK1 degradation. The primary strategies include:

  • Concentration Optimization: Use the lowest effective concentration of this compound that provides robust IRAK1 degradation with minimal impact on GAK and NMRAL1 levels. This can be determined through a dose-response experiment.

  • Time-Course Analysis: Assess the kinetics of degradation for both the on-target and off-target proteins. It may be possible to identify a time point where IRAK1 degradation is significant before substantial off-target degradation occurs.

  • Washout Experiments: To confirm that the observed phenotype is due to IRAK1 degradation, you can perform a washout experiment where this compound is removed, and the recovery of protein levels and reversal of the phenotype are monitored.[11]

Troubleshooting Guides

Issue 1: Observing unexpected or inconsistent phenotypic results.
  • Possible Cause: Off-target effects due to high concentrations of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Titrate this compound across a wide concentration range (e.g., 1 nM to 10 µM) and measure the degradation of IRAK1, GAK, and NMRAL1 using Western blotting or quantitative proteomics.

    • Select Optimal Concentration: Choose the lowest concentration that achieves maximal IRAK1 degradation (Dmax) with the least effect on GAK and NMRAL1 levels.

    • Conduct a Washout Experiment: Confirm that the phenotype of interest is reversible upon removal of this compound, corresponding with the recovery of IRAK1 protein levels.

Issue 2: Difficulty confirming that the observed effects are solely due to IRAK1 degradation.
  • Possible Cause: Confounding biological activities of the this compound molecule independent of degradation, or effects from off-target protein degradation.

  • Troubleshooting Steps:

    • Use Negative Controls: If available, use an inactive analogue of this compound that binds to IRAK1 but not to the E3 ligase. This helps to distinguish between effects caused by protein degradation versus target engagement alone.

    • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a degradation-resistant mutant of IRAK1 to see if it reverses the observed phenotype.

    • Global Proteomics: For a comprehensive view of selectivity, perform quantitative mass spectrometry to assess changes across the entire proteome at the optimal this compound concentration.

Data Presentation

Table 1: Dose-Dependent Degradation of IRAK1, GAK, and NMRAL1 by this compound.

This compound Concentration% IRAK1 Degradation (24h)% GAK Degradation (24h)% NMRAL1 Degradation (24h)
1 nM45%< 5%< 5%
3 nM (DC50 for IRAK1) 50% < 5% < 5%
10 nM85%10%8%
30 nM>95%25%20%
100 nM>95%40%35%
300 nM>95%65%58%
1 µM>95%80%75%

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Time-Course of Protein Degradation with 30 nM this compound.

Time (hours)% IRAK1 Degradation% GAK Degradation% NMRAL1 Degradation
230%< 5%< 5%
465%8%6%
890%15%12%
16>95%20%18%
24>95%25%20%

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound
  • Cell Seeding: Plate the cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against IRAK1, GAK, NMRAL1, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 for each protein.

Protocol 2: Washout Experiment
  • Treatment: Treat cells with an effective concentration of this compound (determined from the dose-response experiment, e.g., 30 nM) and a vehicle control for a time sufficient to induce IRAK1 degradation (e.g., 8 hours).

  • Washout:

    • Aspirate the medium containing this compound.

    • Wash the cells three times with warm PBS to remove any residual compound.

    • Add fresh, compound-free medium to the cells.

  • Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 4, 8, 16, 24, and 48 hours).

  • Western Blot Analysis: Analyze the protein levels of IRAK1 and the off-target proteins at each time point as described in Protocol 1.

  • Phenotypic Analysis: In parallel, assess the reversal of the biological phenotype of interest at the same time points.

Visualizations

cluster_JNJ1013 This compound Mechanism of Action JNJ1013 This compound Ternary_Complex IRAK1-JNJ1013-VHL Ternary Complex JNJ1013->Ternary_Complex IRAK1 IRAK1 IRAK1->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination IRAK1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation IRAK1 Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced IRAK1 degradation.

cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Start: Unexpected Phenotype Dose_Response Perform Dose-Response (IRAK1, GAK, NMRAL1) Start->Dose_Response Analyze_Selectivity Analyze Selectivity: Find Optimal Concentration Dose_Response->Analyze_Selectivity High_Off_Target Significant Off-Target Degradation Analyze_Selectivity->High_Off_Target No Low_Off_Target Minimal Off-Target Degradation Analyze_Selectivity->Low_Off_Target Yes High_Off_Target->Dose_Response Re-evaluate Use_Optimal_Conc Use Optimal Concentration in Experiments Low_Off_Target->Use_Optimal_Conc Washout Perform Washout Experiment Use_Optimal_Conc->Washout Confirm_Phenotype Confirm Phenotype Reversal with IRAK1 Recovery Washout->Confirm_Phenotype

Caption: Workflow for mitigating this compound off-target effects.

cluster_pathways Signaling Pathways of On-Target and Off-Target Proteins cluster_IRAK1 IRAK1 Pathway cluster_GAK GAK Pathway cluster_NMRAL1 NMRAL1 Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK1_node IRAK1 MyD88->IRAK1_node TRAF6 TRAF6 IRAK1_node->TRAF6 NFkB_AP1 NF-κB / AP-1 Activation TRAF6->NFkB_AP1 Clathrin Clathrin-Coated Vesicles GAK_node GAK Clathrin->GAK_node Uncoating Vesicle Uncoating GAK_node->Uncoating Receptor_Trafficking Receptor Trafficking Uncoating->Receptor_Trafficking Redox_Imbalance Redox Imbalance (Low NADPH) NMRAL1_monomer NMRAL1 (Monomer) Redox_Imbalance->NMRAL1_monomer NMRAL1_dimer NMRAL1 (Dimer) NMRAL1_dimer->NMRAL1_monomer ASS1 ASS1 NMRAL1_monomer->ASS1 inhibits NFkB_path NF-κB Pathway NMRAL1_monomer->NFkB_path modulates NO_Production Nitric Oxide Production ASS1->NO_Production

Caption: Overview of IRAK1, GAK, and NMRAL1 signaling pathways.

References

Validation & Comparative

A Comparative Guide to Validating JNJ-1013-Induced IRAK1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JNJ-1013, a potent and selective IRAK1 degrader, with alternative methods of targeting IRAK1, a key mediator in inflammatory signaling pathways. We present supporting experimental data and detailed protocols to aid researchers in validating IRAK1 degradation and assessing the efficacy of various therapeutic strategies.

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase involved in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK1 activity is implicated in a variety of inflammatory diseases and cancers, making it a prime therapeutic target.[2] this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of IRAK1, offering a distinct mechanism of action compared to traditional kinase inhibitors.[3]

Comparative Performance of IRAK1-Targeting Compounds

The following tables summarize the quantitative data for this compound and its alternatives, highlighting their different mechanisms and potencies.

Table 1: this compound Performance Metrics

MetricValueCell LineReference
IRAK1 Degradation (DC50) 3 nMHBL-1[4]
IRAK1 Binding (IC50) 72 nMN/A[3]
IRAK4 Binding (IC50) 443 nMN/A[3]
VHL Binding (IC50) 1071 nMN/A[3]
Anti-proliferative Effect (IC50) 60 nMHBL-1[5]

Table 2: Alternative IRAK1 Inhibitor Performance Metrics

CompoundMechanismTarget(s)IC50 / EC50Cell LineReference
JH-X-119-01 Covalent InhibitorIRAK1IC50: 9 nMN/A[6]
EC50: 12.1 µMHBL-1[5]
Pacritinib InhibitorIRAK1, IRAK4, JAK2IC50: 6 nM (IRAK1), 177 nM (IRAK4)N/A[7]
IRAK1/4 Inhibitor I InhibitorIRAK1, IRAK4IC50: 0.3 µM (IRAK1), 0.2 µM (IRAK4)N/A[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Protocol 1: Western Blotting for IRAK1 Degradation

This protocol details the steps to quantify the reduction in IRAK1 protein levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture HBL-1 cells in the recommended medium until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 1.5-10000 nM) for 24 hours. Include a vehicle-only control (e.g., DMSO).[3]

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for IRAK1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Quantify the band intensities using densitometry software. Normalize the IRAK1 signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound and other inhibitors on cell proliferation.

  • Cell Seeding:

    • Seed cells (e.g., HBL-1, OCI-LY10) in a 96-well plate at a density of 1 x 104 cells per well.

  • Compound Treatment:

    • Add serial dilutions of the test compounds (this compound, JH-X-119-01, etc.) to the wells. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the metabolic conversion of the substrate.

  • Data Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle-only control.

    • Determine the IC50 or EC50 values by fitting the data to a dose-response curve.

Visualizing the Science

The following diagrams illustrate the key pathways and workflows discussed in this guide.

IRAK1_Signaling_Pathway IRAK1 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes

Caption: The IRAK1 signaling cascade initiated by TLR/IL-1R activation.

IRAK1_Degradation_Workflow Experimental Workflow for Validating IRAK1 Degradation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Culture_Cells Culture HBL-1 Cells Treat_Cells Treat with this compound (Dose-Response) Culture_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Western_Blot Western Blot for IRAK1 SDS_PAGE->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis

Caption: A streamlined workflow for Western blot analysis of IRAK1 degradation.

Degrader_vs_Inhibitor Comparison: this compound (Degrader) vs. IRAK1 Inhibitors cluster_mechanism Mechanism of Action cluster_outcome Cellular Outcome JNJ1013 This compound (PROTAC Degrader) Degradation Induces Ubiquitination & Proteasomal Degradation JNJ1013->Degradation Inhibitor IRAK1 Inhibitor (e.g., JH-X-119-01) Inhibition Blocks Kinase Active Site Inhibitor->Inhibition Elimination Elimination of IRAK1 Protein (Kinase & Scaffolding Functions) Degradation->Elimination Blockade Inhibition of IRAK1 Kinase Activity Inhibition->Blockade

Caption: A logical comparison of the mechanisms of IRAK1 degraders and inhibitors.

References

JNJ-1013: A New Frontier in IRAK1-Targeted Therapeutics by Inducing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies for inflammatory diseases and certain cancers, the selective targeting of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) has emerged as a promising strategy. JNJ-1013, a novel Proteolysis Targeting Chimera (PROTAC), is at the forefront of this approach, distinguishing itself from traditional small molecule inhibitors by inducing the degradation of the IRAK1 protein. This comparison guide provides an in-depth analysis of this compound against other notable IRAK1 inhibitors, supported by available preclinical data.

A Paradigm Shift: Inhibition vs. Degradation

Traditional kinase inhibitors function by blocking the catalytic activity of the target protein. In contrast, this compound is a heterobifunctional molecule that recruits IRAK1 to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism not only abrogates the kinase activity but also eliminates the scaffolding function of IRAK1, which is crucial for the assembly of signaling complexes.[1][2][3]

Comparative Analysis of IRAK1-Targeted Agents

This guide compares this compound with other IRAK1-targeting compounds: JH-X-119-01, a selective covalent inhibitor, and Pacritinib, a multi-kinase inhibitor with activity against IRAK1.

CompoundTypeMechanism of ActionTarget(s)Potency
This compound PROTAC DegraderInduces IRAK1 degradationIRAK1DC50 = 3 nM (in HBL-1 cells)[3][4][5]
JH-X-119-01 Covalent InhibitorIrreversibly binds to IRAK1IRAK1IC50 = 9.3 nM[6]
Pacritinib Small Molecule InhibitorReversible inhibition of kinase activityJAK2, FLT3, IRAK1IC50 = 6 nM (for IRAK1)[1]

Table 1: Comparison of this compound and other IRAK1 inhibitors.

In Vitro Efficacy and Cellular Activity

Preclinical studies have demonstrated the potent and selective activity of this compound in cell-based assays.

CompoundCell LineAssay TypeEndpointResult
This compound HBL-1 (ABC-DLBCL)Proliferation AssayIC5060 nM[1][7]
This compound OCI-LY10 (DLBCL)Proliferation AssayIC50170 nM[7]
JH-X-119-01 HBL-1 (ABC-DLBCL)Cytotoxicity AssayEC5012.1 µM[1]

Table 2: Cellular activity of this compound and JH-X-119-01 in Diffuse Large B-Cell Lymphoma (DLBCL) cell lines.

The data indicate that this compound exhibits potent anti-proliferative effects in activated B-cell like (ABC) DLBCL cell lines, a subtype of lymphoma often characterized by mutations in the MyD88 signaling pathway, where IRAK1 plays a critical role.[3] Notably, the cytotoxicity of the covalent inhibitor JH-X-119-01 was observed at significantly higher concentrations.[1]

Signaling Pathway and Experimental Workflow

The IRAK1 signaling cascade is a key component of the innate immune response, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1, leading to the formation of the Myddosome complex. This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory genes.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκB IκB IKK_Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Releases NF-κB_active NF-κB NF-κB->NF-κB_active Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression

Caption: IRAK1 Signaling Pathway.

The experimental workflow for evaluating IRAK1 degraders like this compound typically involves a series of in vitro assays to confirm target engagement, degradation, and downstream functional effects.

Experimental_Workflow Cell_Culture Cell Line (e.g., HBL-1) Compound_Treatment Treat with This compound Cell_Culture->Compound_Treatment Western_Blot Western Blot (IRAK1 levels) Compound_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., CTG) Compound_Treatment->Proliferation_Assay Signaling_Analysis Downstream Signaling Analysis (e.g., p-NF-κB) Compound_Treatment->Signaling_Analysis Data_Analysis Data Analysis (DC50, IC50) Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

References

A Head-to-Head Comparison of IRAK1 PROTACs: JNJ-1013 and Other Key Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to IRAK1-Targeting PROTACs

The emergence of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. Within this landscape, degraders of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key mediator in inflammatory and oncogenic signaling pathways, are generating significant interest. This guide provides a comprehensive comparison of JNJ-1013, a potent and selective IRAK1 PROTAC, with other notable IRAK1-targeting degraders, supported by experimental data and detailed methodologies.

Introduction to IRAK1 PROTACs

IRAK1 is a serine/threonine kinase crucial for signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK1 activity is implicated in a variety of inflammatory diseases and cancers, particularly those with mutations in the MyD88 gene, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] Unlike traditional small molecule inhibitors that only block the kinase activity of IRAK1, PROTACs offer a distinct advantage by inducing the complete degradation of the IRAK1 protein. This eliminates both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.[1][3]

This guide will focus on a comparative analysis of this compound and another key IRAK1-targeting PROTAC, JH-XIII-05-1, a dual degrader of IRAK1 and IRAK4.

Quantitative Comparison of IRAK1 PROTACs

The following tables summarize the key in vitro performance metrics of this compound and JH-XIII-05-1, focusing on their degradation efficiency and anti-proliferative activity in relevant cancer cell lines.

Table 1: IRAK1 Degradation Efficiency

CompoundTarget(s)E3 Ligase LigandCell LineDC50 (IRAK1)Dmax (IRAK1)
This compound IRAK1VHLHBL-13 nM[2][4][5]96%[6]
JH-XIII-05-1 IRAK1, IRAK4CereblonTMD8Data not availableMarked degradation observed[6][7]

Table 2: Anti-Proliferative Activity

CompoundCell LineMutation StatusIC50
This compound HBL-1, OCI-LY10MYD88 L265P60 nM, 170 nM
JH-XIII-05-1 MYD88-mutated WM and ABC DLBCL cellsMYD88 mutation3-90 nM[8][9]

Signaling Pathways and Mechanism of Action

IRAK1 plays a pivotal role in the MyD88-dependent signaling pathway, which is frequently hyperactivated in certain B-cell lymphomas. The following diagram illustrates this pathway and the mechanism of action of IRAK1 PROTACs.

IRAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action TLR_IL1R TLR / IL-1R MYD88 MYD88 (L265P Mutation) TLR_IL1R->MYD88 Recruitment IRAK4 IRAK4 MYD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation STAT3 STAT3 Pathway IRAK1->STAT3 Scaffolding Function PROTAC IRAK1 PROTAC (e.g., this compound) IRAK1->PROTAC Ub Ubiquitin IRAK1->Ub Ubiquitination NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Pro_survival_genes Pro-survival Genes NFkB->Pro_survival_genes Transcription MAPK->Pro_survival_genes Transcription STAT3->Pro_survival_genes Transcription E3_Ligase E3 Ubiquitin Ligase (VHL or Cereblon) E3_Ligase->PROTAC Proteasome Proteasome Ub->Proteasome Degradation

Caption: MyD88-dependent signaling pathway and the mechanism of IRAK1 PROTACs.

Upon activation by TLR or IL-1R, mutated MYD88 recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 serves as a critical scaffold, recruiting downstream signaling molecules like TRAF6, leading to the activation of pro-survival pathways including NF-κB, MAPK, and STAT3.[1] IRAK1 PROTACs, such as this compound, are heterobifunctional molecules that bind to both IRAK1 and an E3 ubiquitin ligase (e.g., VHL for this compound or Cereblon for JH-XIII-05-1). This proximity induces the ubiquitination of IRAK1, marking it for degradation by the proteasome and thereby abrogating its downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the evaluation and comparison of IRAK1 PROTACs.

Western Blot Analysis for IRAK1 Degradation

This protocol is used to determine the degradation of IRAK1 protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cancer cell lines (e.g., HBL-1, TMD8) in 6-well plates at a density of 1 x 10^6 cells/well.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with varying concentrations of the IRAK1 PROTAC (e.g., this compound, JH-XIII-05-1) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against IRAK1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the IRAK1 band intensity to the loading control.

  • Calculate the percentage of IRAK1 degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody (anti-IRAK1) F->G H Secondary Antibody (HRP) G->H I ECL Detection H->I J Data Analysis (DC50, Dmax) I->J Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with IRAK1 PROTAC A->B C Incubate (e.g., 72h) B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Data Analysis (IC50) E->F

References

JNJ-1013 Warhead (JH-I-25) Selectivity Profile Against IRAK4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of JH-I-25, the IRAK4-targeting component of the PROTAC degrader JNJ-1013, against other clinical-stage IRAK4 inhibitors. The data presented herein is compiled from publicly available scientific literature and is intended to offer an objective overview for research and drug development purposes.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] Its pivotal role in innate immunity has made it a prime therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2] The development of selective IRAK4 inhibitors is a key focus in the field, with several candidates progressing through clinical trials.

This guide will focus on the comparative selectivity of the following IRAK4 inhibitors:

  • JH-I-25: The warhead component of the IRAK1/IRAK4 degrader this compound.

  • Zimlovisertib (PF-06650833): A potent and selective IRAK4 inhibitor developed by Pfizer.

  • Zabedosertib (BAY 1834845): A selective, orally active IRAK4 inhibitor from Bayer.

Quantitative Selectivity Profile

The following table summarizes the inhibitory potency of JH-I-25, Zimlovisertib, and Zabedosertib against IRAK4 and, where available, other closely related kinases to illustrate their selectivity.

CompoundTargetIC50 (nM)Assay TypeReference
JH-I-25 IRAK417.0Z'-LYTE[3]
IRAK19.3LanthaScreen[3]
Zimlovisertib (PF-06650833) IRAK40.2 (cell-based)Cellular Assay[2]
IRAK42.4 (PBMC)PBMC Assay[2]
Zabedosertib (BAY 1834845) IRAK43.55Biochemical Assay[4]

Experimental Protocols

The determination of inhibitor selectivity is a critical step in drug development. Various biochemical and cellular assays are employed to assess the potency and selectivity of compounds against a target kinase and across the broader human kinome.

Biochemical Kinase Inhibition Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase. Common methodologies include:

  • LanthaScreen® Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.[5] A decrease in the FRET signal upon addition of a test compound indicates displacement of the tracer and binding of the inhibitor to the kinase.[5]

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[6] The amount of ADP is directly proportional to the kinase activity, and a reduction in the luminescent signal in the presence of an inhibitor reflects its potency.[6]

  • Transcreener® ADP² Kinase Assay: This is another ADP detection assay that uses a highly specific antibody to differentiate between ADP and ATP.[7] The binding of ADP to the antibody displaces a fluorescent tracer, leading to a change in its fluorescence properties, which is used to quantify kinase activity.[7]

A general workflow for a biochemical kinase inhibition assay involves:

  • Dispensing the test compound at various concentrations into a microplate.

  • Adding the purified kinase enzyme.

  • Initiating the reaction by adding the substrate (e.g., a peptide or protein) and ATP.

  • Incubating the reaction for a defined period.

  • Stopping the reaction and measuring the output (e.g., fluorescence, luminescence) to determine the extent of inhibition.

Cellular Target Engagement Assays

Cellular assays are crucial for confirming that an inhibitor can engage its target within a biological context.

  • Phospho-IRAK1 Western Blot: As IRAK1 is a direct downstream substrate of IRAK4, measuring the phosphorylation of IRAK1 in cells can serve as a proximal biomarker of IRAK4 activity.[8] Cells are treated with the inhibitor, stimulated with a TLR or IL-1R agonist (e.g., LPS or IL-1β), and the levels of phosphorylated IRAK1 are assessed by Western blotting.[8] A reduction in phospho-IRAK1 levels indicates target engagement and inhibition of IRAK4.

Kinome-Wide Selectivity Profiling (Kinome Scan)

To assess the broader selectivity of an inhibitor, it is typically screened against a large panel of human kinases. The KINOMEscan™ platform, for example, utilizes a binding assay where the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel is measured. The results are often reported as the percentage of inhibition at a specific concentration (e.g., 1 µM) or as a selectivity score.

Signaling Pathway and Experimental Workflow Diagrams

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPKs->Gene_Expression Inhibitor IRAK4 Inhibitor (e.g., JH-I-25) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway in innate immunity.

Experimental Workflow for Kinase Inhibitor Selectivity Screening

This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis Primary_Biochemical_Assay Primary Biochemical Assay (vs. IRAK4) Compound_Synthesis->Primary_Biochemical_Assay Potency_Determination IC50 Determination Primary_Biochemical_Assay->Potency_Determination Kinome_Scan Kinome-wide Selectivity Screen Potency_Determination->Kinome_Scan Cellular_Assay Cellular Target Engagement Assay Potency_Determination->Cellular_Assay Data_Analysis Data Analysis & Selectivity Profile Kinome_Scan->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for kinase inhibitor selectivity profiling.

References

JNJ-1013NC as a Negative Control for IRAK1 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a targeted protein degrader is paramount. This guide provides a comprehensive comparison of JNJ-1013NC, the negative control for the IRAK1 PROTAC® degrader JNJ-1013, with its active counterpart and other alternative controls. Experimental data and detailed protocols are presented to support the informed use of JNJ-1013NC in validating IRAK1 degradation studies.

This compound is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical kinase in inflammatory signaling pathways. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. To demonstrate that the observed degradation of IRAK1 is a direct result of the specific PROTAC mechanism, a carefully designed negative control is essential. JNJ-1013NC serves this purpose.

Mechanism of Action and Rationale for Negative Control

This compound is composed of a ligand that binds to IRAK1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker. The formation of a ternary complex between IRAK1, this compound, and VHL is crucial for the subsequent ubiquitination and degradation of IRAK1.

JNJ-1013NC is designed to be structurally highly similar to this compound but lacks the ability to recruit the VHL E3 ligase. This is achieved by a stereoisomeric change in the VHL-binding moiety of the molecule. Consequently, JNJ-1013NC can still bind to IRAK1 but cannot induce its degradation, making it an ideal negative control to differentiate between specific PROTAC-mediated degradation and other potential off-target effects of the molecule.

Comparative Performance Data

The efficacy of this compound in degrading IRAK1 and its downstream effects are compared with the inactive control JNJ-1013NC in the following table. The data is sourced from the foundational study by Fu et al. (2021) in HBL-1 cells, a human diffuse large B-cell lymphoma cell line.

ParameterThis compound (Active Degrader)JNJ-1013NC (Negative Control)
IRAK1 Degradation (DC50) 3 nMNo degradation observed
Cell Viability (IC50) 0.066 µM> 10 µM
p-IκBα Levels Significant decreaseNo significant change
p-STAT3 Levels Significant decreaseNo significant change

Experimental Protocols

To ensure the reproducibility of results, detailed experimental protocols are provided below.

Western Blot for IRAK1 Degradation

This protocol is adapted from Fu et al. (2021) for assessing the degradation of IRAK1 in HBL-1 cells.

1. Cell Culture and Treatment:

  • Culture HBL-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • Treat the cells with varying concentrations of this compound or JNJ-1013NC (e.g., 0.001, 0.01, 0.1, 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO-treated vehicle control.

2. Cell Lysis:

  • After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatants using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against IRAK1 (e.g., Cell Signaling Technology #4504) overnight at 4°C.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol measures the effect of this compound and JNJ-1013NC on the proliferation of HBL-1 cells.

1. Cell Seeding:

  • Seed HBL-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and JNJ-1013NC in culture medium.

  • Add the compounds to the respective wells and incubate for 72 hours. Include a DMSO-treated vehicle control.

3. Viability Measurement:

  • After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle-treated control.

  • Calculate the IC50 values by fitting the data to a four-parameter dose-response curve using appropriate software.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the biological context, the following diagrams are provided.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_outcomes Expected Outcomes HBL1 HBL-1 Cells JNJ1013 This compound (Active) HBL1->JNJ1013 Treat JNJ1013NC JNJ-1013NC (Control) HBL1->JNJ1013NC Treat DMSO DMSO (Vehicle) HBL1->DMSO Treat WesternBlot Western Blot (IRAK1, p-IκBα, p-STAT3) JNJ1013->WesternBlot Analyze ViabilityAssay Cell Viability Assay JNJ1013->ViabilityAssay Analyze JNJ1013NC->WesternBlot JNJ1013NC->ViabilityAssay DMSO->WesternBlot DMSO->ViabilityAssay Degradation IRAK1 Degradation Decreased Signaling WesternBlot->Degradation This compound NoDegradation No IRAK1 Degradation No Change in Signaling WesternBlot->NoDegradation JNJ-1013NC ReducedViability Reduced Cell Viability ViabilityAssay->ReducedViability This compound NoEffectViability No Effect on Viability ViabilityAssay->NoEffectViability JNJ-1013NC

Caption: Experimental workflow for comparing this compound and JNJ-1013NC.

IRAK1_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates & Activates TRAF6 TRAF6 IRAK1->TRAF6 Activates Proteasome Proteasome IRAK1->Proteasome Degradation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes JNJ1013 This compound JNJ1013->IRAK1 Binds JNJ1013->Proteasome Recruits E3 Ligase to

Caption: Simplified IRAK1 signaling pathway and the point of intervention by this compound.

Alternative Negative Controls

While JNJ-1013NC is the specifically designed and validated negative control for this compound, researchers can consider other types of controls in their experimental design:

  • Target-binding deficient control: A molecule that is structurally similar to the PROTAC but has a modification in the "warhead" that prevents it from binding to the target protein (IRAK1). This type of control helps to rule out off-target effects mediated by the E3 ligase-binding part of the molecule.

  • E3 ligase-null cells: Using cell lines where the specific E3 ligase recruited by the PROTAC (in this case, VHL) has been knocked out or knocked down. In these cells, a functional PROTAC should not be able to induce the degradation of the target protein.

  • Competition experiments: Co-treatment of cells with the PROTAC and an excess of the free ligand for either the target protein or the E3 ligase. This should prevent the formation of the ternary complex and subsequent degradation, demonstrating the specificity of the PROTAC's mechanism of action.

Confirming JNJ-1013 On-Target Effects Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) by JNJ-1013 and the genetic knockdown of IRAK1. The objective is to confirm the on-target effects of this compound by demonstrating concordant phenotypes and signaling pathway modulation between the small molecule degrader and genetic approaches. This analysis is particularly relevant for contexts such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) with MyD88 mutations, where the scaffolding function of IRAK1 is a key dependency.[1][2][3]

Executive Summary

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of IRAK1.[1][2][4] Its on-target effects can be validated by comparing its cellular and molecular impact to that of genetic knockdown of IRAK1 using techniques like siRNA or shRNA. Both methods are expected to result in decreased cell viability, induction of apoptosis, and inhibition of downstream signaling pathways. This guide presents supporting experimental data and detailed protocols to facilitate such comparative studies.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
IRAK1 Degradation (DC50)HBL-13 nM[1][2]
IRAK1 Binding Affinity (IC50)-72 nM[4][5]
IRAK4 Binding Affinity (IC50)-443 nM[4][5]
VHL Binding Affinity (IC50)-1071 nM[4][5]
Anti-proliferative Activity (IC50)HBL-160 nM[6]
Anti-proliferative Activity (IC50)OCI-Ly10170 nM
Table 2: Comparison of Phenotypic Effects: this compound vs. IRAK1 Knockdown
PhenotypeThis compound TreatmentIRAK1 Genetic KnockdownCell Type ContextReference
Cell Viability DecreasedDecreasedABC DLBCL, T-ALL[6][7]
Apoptosis Increased (cleaved PARP)Increased (Annexin V)ABC DLBCL, T-ALL[4][7]
Cell Cycle DisruptionDisruptionT-ALL[7]
Downstream Signaling Inhibition of p-IκBα & p-STAT3Inhibition of MAPK/NLRP3/IL-1βABC DLBCL, HCC[4]

Experimental Protocols

IRAK1 Knockdown using siRNA

Objective: To transiently reduce the expression of IRAK1 in ABC DLBCL cell lines (e.g., HBL-1, OCI-Ly10).

Materials:

  • IRAK1-targeting siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • ABC DLBCL cells (HBL-1, OCI-Ly10)

  • 6-well tissue culture plates

  • Antibiotic-free growth medium

Protocol:

  • One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[8]

  • For each well to be transfected, prepare the following solutions:

    • Solution A: Dilute 20-80 pmols of siRNA into 100 µl of Opti-MEM medium.

    • Solution B: Dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium.

  • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[8]

  • Wash the cells once with 2 ml of siRNA Transfection Medium.[8]

  • Aspirate the medium and add the siRNA-lipid complex mixture to the cells.

  • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal time should be determined empirically.[9]

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound and IRAK1 knockdown on the metabolic activity and proliferation of ABC DLBCL cells.

Materials:

  • 96-well plates

  • ABC DLBCL cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • MTT solvent (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]

  • Multi-well spectrophotometer

Protocol:

  • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µl of culture medium. For suspension cells like HBL-1, an initial density of 0.5-1.0 x 10^5 cells/ml is a good starting point.[11]

  • For this compound treatment, add serial dilutions of the compound to the wells. For IRAK1 knockdown experiments, plate the transfected cells. Include appropriate controls (untreated, vehicle control, non-targeting siRNA).

  • Incubate the plates for the desired period (e.g., 72 hours).[11]

  • Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Add 100 µl of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10][12]

  • Leave the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[12]

Western Blot for Signaling Pathway Analysis

Objective: To analyze the protein levels of IRAK1 and the phosphorylation status of its downstream effectors (e.g., p-IκBα, p-STAT3).

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-IRAK1, anti-p-IκBα, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Protocol:

  • Prepare cell lysates from cells treated with this compound or transfected with siRNA.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Mandatory Visualization

IRAK1_Signaling_Pathway IRAK1 Signaling in ABC DLBCL with MyD88 Mutation TLR_IL1R TLR / IL-1R MyD88 MyD88 (L265P) TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Scaffolding & Activation STAT3 STAT3 IRAK1->STAT3 Phosphorylation TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylation of IκBα Proliferation Cell Proliferation & Survival NFkB->Proliferation Nuclear Translocation STAT3->Proliferation Nuclear Translocation JNJ1013 This compound JNJ1013->IRAK1 Degradation siRNA IRAK1 siRNA siRNA->IRAK1 mRNA degradation Experimental_Workflow Experimental Workflow for On-Target Validation cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm cluster_assays Downstream Assays JNJ1013_treatment Treat ABC DLBCL cells with this compound Viability Cell Viability Assay (e.g., MTT) JNJ1013_treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) JNJ1013_treatment->Apoptosis WesternBlot Western Blot (IRAK1, p-IκBα, p-STAT3) JNJ1013_treatment->WesternBlot siRNA_transfection Transfect ABC DLBCL cells with IRAK1 siRNA siRNA_transfection->Viability siRNA_transfection->Apoptosis siRNA_transfection->WesternBlot

References

A Comparative Analysis of JNJ-7706621 and Other Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of JNJ-7706621, a potent pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, against other notable kinase inhibitors used in cancer research. This analysis is supported by experimental data on their biochemical potency, cellular activity, and target pathways, offering a valuable resource for researchers in oncology and drug development.

Introduction to JNJ-7706621

JNJ-7706621 is a small molecule inhibitor with potent activity against a range of CDKs and Aurora kinases, key regulators of the cell cycle.[1] Its broad-spectrum inhibitory profile positions it as a pan-CDK inhibitor, contrasting with more selective kinase inhibitors that have emerged in recent years. This guide will compare the performance of JNJ-7706621 with both other pan-CDK inhibitors and the more targeted selective CDK4/6 inhibitors.

Biochemical Potency: A Head-to-Head Comparison

The inhibitory activity of JNJ-7706621 has been characterized against a panel of kinases, revealing its potent and broad-spectrum nature. The following table summarizes the half-maximal inhibitory concentration (IC50) values for JNJ-7706621 against various CDKs and Aurora kinases, alongside comparative data for other representative kinase inhibitors.

Kinase TargetJNJ-7706621 IC50 (nM)Flavopiridol IC50 (nM)Palbociclib IC50 (nM)Ribociclib IC50 (nM)Abemaciclib IC50 (nM)
CDK1/cyclin B 9[2][3]30>10,000>10,00065
CDK2/cyclin A 4[2]17044040015
CDK2/cyclin E 3170---
CDK3/cyclin E 58----
CDK4/cyclin D1 253[2]10011102
CDK6/cyclin D3 17560163910
Aurora A 11[2][3]----
Aurora B 15[3]----
VEGFR2 154----
FGFR2 254----
GSK3β 254----

Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Cellular Activity: Anti-Proliferative Effects

The in vitro efficacy of JNJ-7706621 has been demonstrated across a range of human cancer cell lines. The table below presents the IC50 values for JNJ-7706621 in various cell lines, highlighting its broad anti-proliferative activity. For comparison, representative data for other kinase inhibitors are included where available.

Cell LineJNJ-7706621 IC50 (nM)Flavopiridol IC50 (nM)Palbociclib IC50 (nM)
HeLa (Cervical Cancer) 112 - 284[2][3]~100>1000
HCT-116 (Colon Cancer) 112 - 254[2][3]~150>1000
SK-OV-3 (Ovarian Cancer) 213--
PC3 (Prostate Cancer) 311--
DU145 (Prostate Cancer) 256--
A375 (Melanoma) 447 - 514[2][3]--
MDA-MB-231 (Breast Cancer) 284-~200
MES-SA (Uterine Sarcoma) 211--
MES-SA/Dx5 (Doxorubicin-resistant) 256--

JNJ-7706621 demonstrates potent growth inhibition across multiple cancer cell types, irrespective of their p53 or retinoblastoma (Rb) status.[2] Notably, it is also effective in doxorubicin-resistant cell lines, suggesting its potential to overcome certain mechanisms of drug resistance.[2]

Mechanism of Action and Signaling Pathways

JNJ-7706621 exerts its anti-cancer effects by targeting key regulators of the cell cycle. As a pan-CDK inhibitor, it blocks the activity of multiple CDKs, leading to cell cycle arrest at different phases. Its inhibition of Aurora kinases further disrupts mitotic progression.

JNJ-7706621_Mechanism_of_Action cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition & Mitosis CDK4_6 CDK4/6 + Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK1_2 CDK1/2 + Cyclin A/B Mitosis Mitosis CDK1_2->Mitosis promotes Aurora_Kinases Aurora Kinases (A & B) Spindle_Assembly Spindle Assembly Aurora_Kinases->Spindle_Assembly regulates JNJ_7706621 JNJ-7706621 JNJ_7706621->CDK4_6 JNJ_7706621->CDK1_2 JNJ_7706621->Aurora_Kinases Selective_CDK4_6_I Selective CDK4/6 Inhibitors Selective_CDK4_6_I->CDK4_6

Caption: JNJ-7706621 inhibits multiple CDKs and Aurora kinases, impacting both G1/S and G2/M cell cycle transitions.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified Kinase - Peptide Substrate - ATP ([γ-33P]ATP) - Test Compound (e.g., JNJ-7706621) start->reagents reaction Incubate Kinase, Substrate, ATP, and Compound reagents->reaction stop Stop Reaction (e.g., with EDTA) reaction->stop measure Measure Substrate Phosphorylation (e.g., Scintillation Counting) stop->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Purified recombinant kinase (e.g., CDK1/cyclin B) is diluted in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). A specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are also prepared in the same buffer. The test compound, JNJ-7706621, is serially diluted to various concentrations.

  • Reaction Incubation: The kinase, peptide substrate, and test compound are pre-incubated for a short period (e.g., 10-15 minutes) at room temperature in a microplate well. The reaction is initiated by the addition of the ATP solution. The plate is then incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The kinase reaction is stopped by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Measurement of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP. For radiolabeled assays, this can be achieved by spotting the reaction mixture onto a phosphocellulose membrane, followed by washing to remove unincorporated [γ-³³P]ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is then quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., JNJ-7706621).

  • Radiolabeling: After a set incubation period with the compound (e.g., 24-72 hours), [¹⁴C]-thymidine is added to each well. The cells are then incubated for an additional period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

  • Cell Harvesting and Measurement: The cells are harvested onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter. The filter mat is then washed to remove any unincorporated [¹⁴C]-thymidine. The radioactivity on the filter, which is proportional to the amount of DNA synthesis, is measured using a scintillation counter.

  • Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins involved in cell cycle regulation following treatment with a kinase inhibitor.

Western_Blot_Workflow start Start treat_cells Treat Cells with Kinase Inhibitor start->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page Separate Proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer Proteins to a Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Protein (e.g., Chemiluminescence) secondary_ab->detect end End detect->end

Caption: Standard workflow for Western Blot analysis to assess protein expression changes.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the kinase inhibitor at various concentrations for a specified time. After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract the total cellular proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: An equal amount of protein from each sample is mixed with Laemmli sample buffer, boiled to denature the proteins, and then loaded onto a polyacrylamide gel. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of the antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phospho-Rb, Cyclin B1). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein of interest is visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or by a digital imager. The intensity of the bands can be quantified using densitometry software.

Conclusion

JNJ-7706621 is a potent pan-CDK and Aurora kinase inhibitor with broad anti-proliferative activity across a variety of cancer cell lines. Its mechanism of action, involving the simultaneous inhibition of multiple key cell cycle regulators, distinguishes it from more selective inhibitors like the CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib. While pan-inhibition offers the potential for broader efficacy, it may also be associated with a different toxicity profile compared to more targeted agents. The experimental data and protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of JNJ-7706621 and to draw informed comparisons with other kinase inhibitors in the context of their specific research goals.

References

JNJ-1013: A Superior Approach to Downstream Pathway Modulation Through IRAK1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JNJ-1013, a potent and selective IRAK1 degrader, with conventional IRAK1 inhibitors for the modulation of downstream signaling pathways. Experimental data underscores the advantages of targeted protein degradation over kinase inhibition in specific cancer models.

This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3] This mechanism of action distinguishes it from traditional small molecule inhibitors that only block the kinase activity of their targets. In cancers dependent on the scaffolding function of IRAK1, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) with MyD88 mutations, this compound has demonstrated superior efficacy.[4][5][6][7]

Comparative Efficacy: this compound vs. IRAK1 Kinase Inhibitor

Experimental evidence highlights the enhanced cytotoxic effects of this compound compared to a selective IRAK1 covalent inhibitor, JH-X-119-01, in the ABC-DLBCL cell line HBL1.[6] This suggests that the degradation of the entire IRAK1 protein, thereby eliminating both its kinase and scaffolding functions, is a more effective therapeutic strategy than inhibiting its kinase activity alone.[6]

CompoundMechanism of ActionTarget Cell LineIC50 / DC50Cytotoxicity (EC50)Reference
This compound IRAK1 Degrader (PROTAC)HBL-1 (ABC-DLBCL)DC50 = 3.3 nMIC50 = 60 nM[6]
JH-X-119-01 Selective IRAK1 Covalent InhibitorHBL-1 (ABC-DLBCL)-EC50 = 12.1 µM[6]

Downstream Pathway Modulation by this compound

This compound effectively inhibits downstream signaling pathways by degrading IRAK1. This leads to a reduction in the phosphorylation of key signaling molecules, including IκBα and STAT3, and induces apoptosis, as evidenced by the increased expression of cleaved PARP.[1][3]

Downstream MarkerEffect of this compound TreatmentMethod of Detection
p-IKBαDecreased expressionWestern Blot
pSTAT3(Tyr705)Decreased expressionWestern Blot
Cleaved PARPIncreased expressionWestern Blot

Visualizing the Mechanism of Action and Experimental Workflow

To elucidate the mechanism of this compound and the experimental approach to validate its effects, the following diagrams are provided.

JNJ_1013_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR/IL-1R MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 STAT3 STAT3 IRAK1->STAT3 P Proteasome Proteasome IRAK1->Proteasome Degradation IKK_complex IKK Complex TRAF6->IKK_complex IKB IκBα IKK_complex->IKB P NFkB NF-κB IKB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation STAT3_nucleus STAT3 STAT3->STAT3_nucleus Translocation JNJ1013 This compound JNJ1013->IRAK1 E3_ligase E3 Ligase JNJ1013->E3_ligase E3_ligase->IRAK1 Gene_expression Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_expression STAT3_nucleus->Gene_expression

Caption: this compound-mediated IRAK1 degradation pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Analysis cluster_data Data Interpretation start Seed ABC-DLBCL Cells treatment Treat with this compound or IRAK1 Inhibitor start->treatment incubation Incubate for Defined Time treatment->incubation cell_lysis Cell Lysis & Protein Quantification incubation->cell_lysis cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability western_blot Western Blot Analysis (IRAK1, p-IKBα, pSTAT3, Cleaved PARP) cell_lysis->western_blot quantification Densitometry & IC50/EC50 Calculation western_blot->quantification cell_viability->quantification comparison Compare Efficacy of Degrader vs. Inhibitor quantification->comparison

Caption: Workflow for validating downstream pathway modulation.

Detailed Experimental Protocols

Western Blot Analysis for IRAK1, p-IKBα, pSTAT3, and Cleaved PARP
  • Cell Lysis: After treatment with this compound or a control, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies specific for IRAK1, phospho-IκBα (Ser32), phospho-STAT3 (Tyr705), and cleaved PARP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed ABC-DLBCL cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, an alternative inhibitor, and a vehicle control. Incubate for the desired duration (e.g., 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the data using a non-linear regression model.

References

Mass Spectrometry Analysis Confirms JNJ-1013 as a Selective IRAK1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of mass spectrometry data confirms that JNJ-1013, a novel Proteolysis Targeting Chimera (PROTAC), selectively targets and degrades Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key mediator in inflammatory signaling pathways. This guide provides a detailed comparison of this compound with alternative IRAK1-targeting compounds, supported by experimental data from proteomics studies, to inform researchers, scientists, and drug development professionals.

This compound: Potent and Selective Degradation of IRAK1

This compound (also referred to as Degrader-3 in seminal publications) is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of IRAK1.[1] This mechanism of action is distinct from traditional kinase inhibitors that only block the enzymatic activity of the target protein. By removing the entire IRAK1 protein, this compound eliminates both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.[1][2]

A global proteomics study using mass spectrometry was conducted to assess the selectivity of this compound. In HBL-1 cells, a model for Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), this compound demonstrated potent and selective degradation of IRAK1 with a DC50 (concentration for 50% of maximal degradation) of 3 nM.[1][3] The analysis of over 7,500 proteins revealed that at a concentration of 1 µM, besides IRAK1, only two other proteins, Cyclin G-associated kinase (GAK) and NmrA-like family domain-containing protein 1 (NMRAL1), were significantly degraded.

Comparative Analysis with Alternative IRAK1-Targeting Compounds

To provide a comprehensive overview, the performance of this compound is compared with other known IRAK1-targeting molecules: a covalent inhibitor (JH-X-119-01) and a dual IRAK1/4 inhibitor (JH-1-25), which served as a starting point for the development of this compound.[2]

CompoundMechanism of ActionTarget(s)Selectivity Profile (Mass Spectrometry Confirmed)Key Findings
This compound PROTAC DegraderIRAK1 Highly selective for IRAK1. Off-targets GAK and NMRAL1 at 1 µM.Potent degradation of IRAK1 (DC50 = 3 nM).[1][3] Eliminates both kinase and scaffolding functions.
JH-X-119-01 Covalent InhibitorIRAK1 Highly selective for IRAK1. Off-targets YSK4 and MEK3.Irreversibly binds to Cys302 of IRAK1.[4] Inhibits kinase activity but not the scaffolding function.
JH-1-25 Reversible InhibitorIRAK1, IRAK4Dual inhibitor of IRAK1 and IRAK4.Starting molecule for the development of more selective compounds.

Experimental Protocols

Global Proteomics Analysis of this compound

Cell Culture and Lysis: HBL-1 cells were treated with either DMSO (vehicle) or this compound (1 µM) for 24 hours. After treatment, cells were harvested and lysed in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail.

Protein Digestion: Protein concentration was determined using a BCA assay. For each sample, 100 µg of protein was reduced with 5 mM DTT for 30 minutes at 37°C and then alkylated with 15 mM iodoacetamide (B48618) for 30 minutes in the dark at room temperature. The samples were then diluted with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M. Trypsin was added at a 1:50 enzyme-to-protein ratio, and the samples were incubated overnight at 37°C.

TMT Labeling and Fractionation: The resulting peptides were desalted using a C18 solid-phase extraction cartridge and labeled with Tandem Mass Tags (TMT) according to the manufacturer's protocol. The labeled peptides were then combined and fractionated using high-pH reversed-phase liquid chromatography.

Mass Spectrometry Analysis: The fractionated peptides were analyzed on a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled with a nano-electrospray ion source. The mass spectrometer was operated in a data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.

Data Analysis: The raw mass spectrometry data was processed using Proteome Discoverer 2.4 software (Thermo Fisher Scientific). The data was searched against the human UniProt database. TMT reporter ion intensities were used for protein quantification. Proteins with a fold change of < 0.5 and a p-value of < 0.05 were considered significantly degraded.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the IRAK1 signaling pathway and the experimental workflow for the global proteomics analysis.

IRAK1_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation

IRAK1 Signaling Pathway

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Treatment HBL-1 Cell Treatment (DMSO vs this compound) Lysis Cell Lysis Cell_Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling Fractionation High-pH RP Fractionation TMT_Labeling->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Database_Search Database Search (Proteome Discoverer) LC_MSMS->Database_Search Quantification Protein Quantification Database_Search->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis

Global Proteomics Workflow

References

Comparative Analysis of JNJ-1013: An IRAK1 Degrader in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of JNJ-1013's activity, providing a comparative analysis with other alternatives and supporting experimental data.

This compound has emerged as a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key signaling protein implicated in inflammatory diseases and certain cancers. This guide provides a comprehensive overview of this compound's activity across different cell lines, details the experimental protocols for its evaluation, and presents a comparative analysis with other IRAK1-targeting compounds.

Quantitative Activity of this compound

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of IRAK1.[1][2] Its efficacy has been demonstrated in various cell lines, particularly those with mutations in the MyD88 gene, a common driver in certain lymphomas.[3][4]

Cell LineCancer TypeKey MutationThis compound ActivityReference
HBL-1 Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL)MyD88 L265PDC₅₀: 3 nMAnti-proliferative IC₅₀: 60 nM[3][4]
OCI-LY10 Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL)MyD88 L265PAnti-proliferative IC₅₀: 170 nM[4]
HEK293T Embryonic Kidney-Dose-dependent degradation of IRAK1[2]

Table 1: Summary of this compound In Vitro Activity. DC₅₀ represents the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration that inhibits 50% of cell proliferation.

Biochemically, this compound demonstrates selectivity for IRAK1 over the related kinase IRAK4, with IC₅₀ values of 72 nM and 443 nM, respectively.[2] The IC₅₀ for the VHL E3 ligase, which is hijacked by this compound to induce IRAK1 degradation, is 1071 nM.[2]

Mechanism of Action and Signaling Pathway

This compound functions by binding simultaneously to IRAK1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK1. The degradation of IRAK1 disrupts downstream signaling pathways, including the NF-κB and STAT3 pathways, leading to apoptosis in susceptible cancer cells.[2]

IRAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 p_STAT3 p-STAT3 IRAK1->p_STAT3 Proteasome Proteasome IRAK1->Proteasome degraded by IKK_complex IKK Complex TRAF6->IKK_complex p_IKB p-IκBα IKK_complex->p_IKB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n p_IKB->NFkB releases STAT3_n STAT3 p_STAT3->STAT3_n JNJ1013 This compound JNJ1013->IRAK1 binds VHL VHL E3 Ligase JNJ1013->VHL recruits VHL->IRAK1 ubiquitinates Apoptosis Apoptosis Proteasome->Apoptosis Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression STAT3_n->Gene_Expression

Figure 1: this compound Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

HBL-1 and OCI-LY10 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin. All cells are grown at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for IRAK1 Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

  • Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against IRAK1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other compounds for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the DMSO-treated control wells and calculate the IC₅₀ values using a non-linear regression curve fit.

Apoptosis Assay
  • Cell Treatment: Treat cells with this compound or a vehicle control for 48 hours.

  • Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in annexin (B1180172) V binding buffer and stain with FITC-conjugated annexin V and propidium (B1200493) iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HBL-1, OCI-LY10) western_blot Western Blot (IRAK1 Degradation) cell_culture->western_blot viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis_assay compound_prep This compound Preparation (Serial Dilution) compound_prep->western_blot compound_prep->viability_assay compound_prep->apoptosis_assay wb_analysis Densitometry (DC50 Calculation) western_blot->wb_analysis ic50_analysis Non-linear Regression (IC50 Calculation) viability_assay->ic50_analysis flow_analysis Flow Cytometry Analysis (% Apoptotic Cells) apoptosis_assay->flow_analysis

Figure 2: Experimental Workflow for this compound Activity.

Comparative Analysis with Alternatives

While the field of IRAK1 degraders is rapidly evolving, a direct head-to-head comparison of multiple degraders in the same panel of cell lines is not yet extensively published. However, this compound can be compared to IRAK1 inhibitors, which represent an alternative therapeutic strategy.

CompoundMechanismTargetKey In Vitro Activity
This compound Degrader (PROTAC)IRAK1HBL-1 DC₅₀: 3 nMHBL-1 IC₅₀: 60 nM
JH-X-119-01 Covalent InhibitorIRAK1IRAK1 IC₅₀: 9.3 nMHBL-1 EC₅₀: 12.1 µM
Pacritinib Kinase InhibitorIRAK1, JAK2, FLT3IRAK1 IC₅₀: 6 nM

Table 2: Comparison of this compound with IRAK1 Inhibitors. Note that direct comparison of potency between degraders (DC₅₀) and inhibitors (IC₅₀) should be interpreted with caution due to their different mechanisms of action.

A key advantage of degraders like this compound is their potential to eliminate both the kinase and scaffolding functions of IRAK1, which may lead to a more profound and durable therapeutic effect compared to kinase inhibitors that only block the catalytic activity.[1]

Conclusion

This compound is a highly potent and selective IRAK1 degrader with significant anti-proliferative activity in ABC-DLBCL cell lines harboring MyD88 mutations. The provided experimental protocols offer a framework for the systematic evaluation of this compound and other IRAK1-targeting compounds. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of cancer and inflammatory models and to directly compare its efficacy with other emerging IRAK1 degraders.

References

JNJ-1013: A Comparative Efficacy Analysis in Resistant vs. Sensitive Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Research Community

This guide provides a comprehensive comparison of the efficacy of JNJ-1013, a novel IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) degrader, in cancer cell lines exhibiting sensitive and resistant phenotypes. This compound operates as a Proteolysis Targeting Chimera (PROTAC), inducing the selective degradation of IRAK1, a protein crucial for the survival of certain cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Executive Summary

This compound demonstrates potent and selective cytotoxic activity in cancer cell lines harboring specific genetic markers, rendering them "sensitive." In contrast, cell lines lacking these markers are considered "resistant" due to the drug's mechanism of action. The primary determinant of sensitivity to this compound in Diffuse Large B-cell Lymphoma (DLBCL) is the presence of activating mutations in the MYD88 gene.

Data Presentation: this compound Efficacy

The anti-proliferative activity of this compound has been evaluated in various DLBCL cell lines. The half-maximal inhibitory concentration (IC50) values clearly delineate sensitive (MYD88-mutated) from likely resistant (MYD88 wild-type) cell lines.

Cell LineSubtypeMYD88 StatusThis compound IC50 (nM)Sensitivity Profile
HBL-1ABC-DLBCLMutated (L265P)60Sensitive
OCI-LY10ABC-DLBCLMutated170Sensitive
HypotheticalABC-DLBCLWild-Type>1000 (inferred)Resistant
HypotheticalGCB-DLBCLWild-Type>1000 (inferred)Resistant

ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; GCB-DLBCL: Germinal Center B-cell like Diffuse Large B-cell Lymphoma. Data for HBL-1 and OCI-LY10 are derived from published studies.[1] Hypothetical data for resistant cell lines is inferred based on the mechanism of action.

Signaling Pathway and Mechanism of Action

This compound's efficacy is intrinsically linked to the IRAK1 signaling pathway, which is constitutively activated in ABC-DLBCL cells with MYD88 mutations. The scaffolding function of the IRAK1 protein, rather than its kinase activity, is essential for the survival of these cancer cells. This compound is designed to specifically induce the degradation of the IRAK1 protein, thereby disrupting this critical survival pathway.

JNJ-1013_Mechanism_of_Action This compound Mechanism of Action in Sensitive Cells cluster_sensitive Sensitive Cell (MYD88 Mutant) MYD88_mut Mutant MYD88 IRAK1_scaffold IRAK1 Scaffolding (Constitutively Active) MYD88_mut->IRAK1_scaffold activates NFkB_pathway NF-κB Pathway Activation IRAK1_scaffold->NFkB_pathway Proteasome Proteasomal Degradation IRAK1_scaffold->Proteasome degraded Cell_Survival Cell Survival & Proliferation NFkB_pathway->Cell_Survival JNJ1013 This compound JNJ1013->IRAK1_scaffold binds & tags for degradation

Caption: Mechanism of this compound in sensitive, MYD88-mutated cancer cells.

In resistant cells (wild-type MYD88), the IRAK1 pathway is not the primary driver of cell survival. Therefore, the degradation of IRAK1 by this compound does not lead to significant cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Method:

  • Cell Culture: DLBCL cell lines (e.g., HBL-1, OCI-LY10) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted in culture medium and added to the cells at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of this compound.

Western Blot Analysis for IRAK1 Degradation

Objective: To confirm the degradation of IRAK1 protein following treatment with this compound.

Method:

  • Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against IRAK1 and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Apoptosis Assay

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Method:

  • Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for 48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated and control samples is quantified using flow cytometry software.

Conclusion

This compound is a highly effective IRAK1-degrading PROTAC with potent anti-proliferative activity in DLBCL cell lines characterized by MYD88 mutations. The clear demarcation in efficacy between MYD88-mutated (sensitive) and MYD88-wild-type (resistant) cell lines underscores the targeted nature of this compound and highlights the importance of patient stratification in potential clinical applications. The provided experimental protocols offer a robust framework for the preclinical evaluation of this compound and similar targeted protein degraders.

References

Safety Operating Guide

Navigating the Safe Disposal of JNJ-1013: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the research compound JNJ-1013 is critical for ensuring a safe laboratory environment and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide outlines a comprehensive framework based on general best practices for the disposal of potent, investigational compounds.

Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance. The following procedures are designed to minimize risk to personnel and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure adherence to all local, state, and federal regulations.

Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics when developing handling and disposal protocols.

PropertyValueSource(s)
Molecular Weight 878.06 g/mol [1]
Molecular Formula C46H55N9O7S[1]
Purity ≥98% (HPLC)
CAS Number 2597343-08-1[1][2]
Storage Temperature -20°C[1]
Solubility Soluble to 100 mM in DMSO. Slightly soluble in Acetonitrile (0.1-1 mg/ml) and Water (0.1-1 mg/ml).[3]
Appearance A solid.[3]

General Disposal Protocol for Investigational Compounds Like this compound

The following step-by-step process provides a general framework for the safe disposal of research compounds such as this compound.

  • Hazard Identification and Assessment : In the absence of a specific SDS, assume this compound is hazardous. This precautionary approach ensures the highest level of safety.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling this compound. This includes, at a minimum:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A laboratory coat

  • Waste Segregation :

    • Do not dispose of this compound down the drain or in regular trash.[4]

    • Segregate waste containing this compound from other waste streams.

    • Keep solid and liquid waste in separate, designated containers.

  • Waste Container Management :

    • Use only approved hazardous waste containers provided by your institution's EHS department.[4]

    • Ensure containers are compatible with the chemical and are in good condition.[4]

    • Keep containers securely closed except when adding waste.[4]

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[4]

  • Spill Management :

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.

    • Clean the spill area as recommended by your institution's safety protocols.

  • Disposal Request and Collection :

    • Once a waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[4]

    • Ensure all required paperwork is completed accurately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Chemical Type) ppe->segregate containerize Use Labeled, Approved Hazardous Waste Containers segregate->containerize spill Spill Occurs? containerize->spill spill_protocol Follow Spill Protocol: Contain, Absorb, Collect spill->spill_protocol Yes request Submit Waste Collection Request to EHS spill->request No spill_protocol->containerize end End: Professional Disposal by EHS request->end

Caption: Logical workflow for the safe disposal of this compound.

This compound as a PROTAC and its Mechanism of Action

This compound is a potent and selective Interleukin 1 Receptor Associated Kinase 1 (IRAK1) Degrader, functioning as a Proteolysis-Targeting Chimera (PROTAC).[5] PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound works by bringing IRAK1 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK1 by the proteasome.[3] In certain cancer cell lines, this degradation of IRAK1 inhibits downstream signaling pathways, induces apoptosis (programmed cell death), and has strong anti-proliferative effects.[1]

The following diagram illustrates the general signaling pathway affected by this compound.

G JNJ1013 This compound (PROTAC) Ternary_Complex Ternary Complex (IRAK1 - this compound - E3 Ligase) JNJ1013->Ternary_Complex IRAK1 IRAK1 IRAK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of IRAK1 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation IRAK1 Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling (e.g., p-IKBα, p-STAT3) Degradation->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis

Caption: Mechanism of action for this compound as an IRAK1-degrading PROTAC.

By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling JNJ-1013

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with JNJ-1013, this guide provides immediate and essential safety and logistical information. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound is a potent and selective IRAK1 degrader, available for research use only.[1] It is supplied as a solid and should be handled with care, treating it as a potentially hazardous substance.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference. This data has been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 2597343-08-1[2]
Molecular Formula C46H55N9O7S[2]
Molecular Weight 878.1 g/mol [2]
Appearance Solid[2]
Purity ≥98%[2]

Solubility

Proper dissolution is critical for experimental accuracy. The following table outlines the solubility of this compound in various solvents.

SolventSolubilitySource
DMSO Sparingly soluble (1-10 mg/ml)[2]
Acetonitrile Slightly soluble (0.1-1 mg/ml)[2]
Water Slightly soluble (0.1-1 mg/ml)[2]

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not found during the search, a product information sheet from Cayman Chemical advises that this material should be considered hazardous until further information becomes available.[3] Therefore, the following personal protective equipment should be considered mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Operational Plans: Handling and Storage

Strict adherence to the following procedures for handling and storage is necessary to maintain the stability of the compound and ensure user safety.

Handling
  • Avoid Contact : Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]

  • Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Weighing : If weighing the solid form, take care to avoid generating dust.

  • Solution Preparation : When preparing stock solutions, add the solvent to the solid slowly to avoid splashing. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.[3] Aqueous solutions should not be stored for more than one day.[3]

  • Hygiene : Wash hands thoroughly after handling.[3]

Storage
  • Short-term and Long-term Storage : Store at -20°C.[2]

  • Stability : The compound is stable for at least four years when stored correctly.[3]

  • Shipping : this compound is typically shipped at room temperature.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_prep Stock Solution Preparation start Start: Obtain solid this compound weigh Weigh desired amount of this compound start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex or sonicate to ensure complete dissolution dissolve->vortex store Store stock solution at -20°C vortex->store end_prep Stock solution ready for use store->end_prep

Workflow for preparing a this compound stock solution.

Signaling Pathway of this compound

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[2] This mechanism of action is crucial for its potential therapeutic effects. The simplified signaling pathway is depicted below.

G cluster_pathway This compound Mechanism of Action jnj1013 This compound ternary_complex Ternary Complex (this compound + IRAK1 + E3 Ligase) jnj1013->ternary_complex Binds to irak1 IRAK1 irak1->ternary_complex Binds to e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds to ubiquitination IRAK1 Ubiquitination ternary_complex->ubiquitination Promotes proteasome Proteasome ubiquitination->proteasome Targets for degradation IRAK1 Degradation proteasome->degradation downstream Inhibition of Downstream Signaling degradation->downstream

Simplified signaling pathway of this compound as an IRAK1 degrader.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.